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  • Product: (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
  • CAS: 695183-75-6

Core Science & Biosynthesis

Foundational

The Chemical Properties and Synthetic Applications of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in Next-Generation β-Lactamase Inhibitors

Executive Summary The escalation of antimicrobial resistance (AMR), particularly the proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC-2), has rendered many traditional β-lactam antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly the proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC-2), has rendered many traditional β-lactam antibiotics ineffective . To combat this, pharmaceutical development has pivoted toward non-β-lactam β-lactamase inhibitors, most notably the diazabicyclooctanes (DBOs) such as Avibactam, Relebactam, and Zidebactam.

At the absolute core of this chemical revolution is (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate (often handled as its hydrochloride salt, CAS 1501980-31-9). As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical properties, the strict stereochemical causality, and the self-validating synthetic protocols required to utilize this critical chiral building block in modern drug development.

Physicochemical and Structural Profiling

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a functionalized piperidine ring containing a secondary amine, a hydroxyl group at C5, and a methyl ester at C2. The structural integrity of downstream DBOs is entirely dependent on the specific (2S, 5S) stereochemistry of this precursor.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name Methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate
CAS Registry Number 1501980-31-9 (Hydrochloride salt)
Molecular Formula C₇H₁₃NO₃ (Base) / C₇H₁₄ClNO₃ (HCl salt)
Molecular Weight 159.18 g/mol (Base) / 195.64 g/mol (HCl salt)
Stereochemical Configuration (2S, 5S) - cis geometry
Physical State White to off-white crystalline solid
Primary Application Chiral precursor for 1,6-diazabicyclo[3.2.1]octane cores
The Causality of Stereochemistry: Why the cis-Configuration?

In drug design, 3D spatial orientation dictates reactivity. The target DBO core (1,6-diazabicyclo[3.2.1]octane) requires a bridged bicyclic system. To form this bridge successfully during late-stage synthesis, the nitrogen at position 1 and the functional group at position 5 must be spatially proximate.

If the precursor were in a trans configuration (e.g., 2S, 5R), the intramolecular cyclization required to form the urea bridge would be physically impossible due to extreme ring strain and steric hindrance. Therefore, isolating the pure (2S, 5S)cis-isomer is not just an optimization—it is a strict mechanistic prerequisite for the viability of the drug .

Experimental Workflow: Chemoenzymatic Kinetic Resolution

Historically, achieving the (2S,5S) configuration required expensive, toxic transition metal catalysts (like Iridium or Rhodium) for asymmetric hydrogenation . Modern scalable synthesis has replaced this with a highly elegant, self-validating enzymatic kinetic resolution using Lipozyme CAL-B (Candida antarctica lipase B) .

Protocol: Lipase-Catalyzed Resolution of the Racemic Ester

This protocol details the isolation of the (2S,5S)-ester from a racemic cis-mixture, engineered with built-in causality for every experimental choice.

  • Step 1: Biphasic Substrate Preparation

    • Action: Dissolve 1.0 equivalent of racemic cis-methyl 5-hydroxypiperidine-2-carboxylate in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 0.1 M phosphate buffer (pH 7.2).

    • Causality: The biphasic system is critical. As the enzyme hydrolyzes the unwanted enantiomer into a hydrophilic carboxylic acid, it partitions into the aqueous layer. The desired unreacted (2S,5S)-ester remains in the organic MTBE layer. This phase separation prevents product inhibition of the enzyme and drives the reaction thermodynamically forward.

  • Step 2: Enzymatic Hydrolysis

    • Action: Introduce immobilized Lipozyme CAL-B (approx. 5% w/w relative to substrate). Stir gently at 35°C. Maintain pH at 7.2 using a pH-stat titrator with 1M NaOH.

    • Causality: CAL-B possesses a chiral binding pocket that perfectly accommodates the (2R,5R) configuration, positioning its ester bond for nucleophilic attack by water. The (2S,5S) isomer is sterically rejected by the active site, leaving it completely intact.

  • Step 3: Self-Validating In-Process Control (IPC)

    • Action: Sample the organic layer every 4 hours. Analyze via Chiral HPLC (e.g., Chiralpak IG column).

    • Causality: The reaction is strictly self-validating. The process is only terminated when the enantiomeric excess (ee) of the (2S,5S)-ester in the organic layer exceeds >99.5%.

  • Step 4: Isolation and Salt Formation

    • Action: Filter the mixture to recover the immobilized enzyme (which can be recycled for industrial catalytic turnover). Separate the MTBE layer, dry over anhydrous Na₂SO₄, and introduce anhydrous HCl gas to precipitate (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride.

G A Racemic Precursor (cis/trans mixture) B Lipozyme CAL-B Enzymatic Resolution A->B Hydrolysis of unwanted enantiomers C (2S,5S)-Methyl 5-hydroxypiperidine- 2-carboxylate B->C Biphasic isolation of unreacted ester D Boc Protection & O-Benzylation C->D E Urea Formation & Ring Closure D->E F Diazabicyclooctane (DBO) Core (Avibactam Scaffold) E->F Intramolecular cyclization

Figure 1: Chemoenzymatic synthetic workflow from racemic precursor to the DBO core.

Downstream Application: Mechanism of Action in Drug Development

Once (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is successfully converted into a DBO (such as Avibactam), it exhibits a profound mechanism of action against bacterial defense systems.

Older inhibitors like clavulanic acid are "suicide inhibitors"—they permanently destroy themselves while neutralizing a single β-lactamase enzyme. DBOs, synthesized from our (2S,5S)-ester, utilize reversible covalent inhibition .

When the active-site serine of the bacterial β-lactamase attacks the urea carbonyl of the DBO, the bridged ring opens to form a covalent acyl-enzyme complex. Because the DBO scaffold does not fragment, it can undergo deacylation. The ring closes back into its original bicyclic form, releasing the fully intact inhibitor to neutralize subsequent enzyme molecules. This catalytic recycling makes DBOs exponentially more potent.

MOA E Free Serine β-Lactamase + DBO Inhibitor NC Non-Covalent Complex (Reversible Binding) E->NC AC Acylation (Urea Ring Opening) NC->AC COV Covalent Acyl-Enzyme Complex (Inhibited State) AC->COV COV->E Deacylation (Ring Closure & Recycling)

Figure 2: Mechanism of reversible covalent inhibition of β-lactamases by DBO derivatives.

Conclusion

The synthesis of next-generation β-lactamase inhibitors is an exercise in extreme stereochemical precision. (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate serves as the foundational architecture for the diazabicyclooctane class. By leveraging causality-driven protocols—such as biphasic enzymatic kinetic resolution—researchers can reliably generate this chiral intermediate at industrial scales, ensuring the structural integrity required to combat multi-drug resistant bacterial pathogens.

References

  • Source: Google Patents (WO2013180197A1)
  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Source: United States Patent and Trademark Office (US9790181B2)
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Exploratory

Therapeutic Applications of (2S,5S)-5-Hydroxypipecolic Acid Derivatives: A Technical Guide to Next-Generation β-Lactamase Inhibitors

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly driven by multidrug-resistant (MDR) Gram-negative pathogens, has necessitated the development of novel therapeutic countermeasures....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by multidrug-resistant (MDR) Gram-negative pathogens, has necessitated the development of novel therapeutic countermeasures. Central to this renaissance in antibacterial pharmacology is the non-proteinogenic chiral amino acid (2S,5S)-5-hydroxypipecolic acid (also known as cis-5-L-HyPip). This highly constrained cyclic scaffold serves as the critical chiral precursor for the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors (BLIs)[1],[2].

Unlike traditional β-lactam-based inhibitors (e.g., clavulanic acid, sulbactam), DBOs do not contain a β-lactam ring, rendering them impervious to the hydrolytic degradation that neutralizes older therapeutics[3]. This whitepaper provides an in-depth mechanistic analysis, comparative clinical data, and self-validating experimental protocols for the synthesis and application of (2S,5S)-5-hydroxypipecolic acid derivatives in modern drug development.

Mechanistic Paradigm: The Diazabicyclooctane (DBO) Scaffold

The therapeutic value of (2S,5S)-5-hydroxypipecolic acid lies in its conversion into the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) core. Molecules derived from this core, such as avibactam and relebactam, exhibit a revolutionary mechanism of action against Ambler Class A, Class C, and some Class D serine β-lactamases[3],[4].

Traditional BLIs act as "suicide inhibitors," forming a covalent bond that ultimately leads to the degradation of both the enzyme and the inhibitor. In contrast, DBOs operate via a reversible covalent acylation mechanism. The nucleophilic active-site serine of the β-lactamase attacks the amide carbonyl of the DBO ring. This opens the five-membered urea ring, forming a stable acyl-enzyme intermediate. Crucially, the constrained geometry inherited from the (2S,5S)-5-hydroxypipecolic acid precursor allows the intermediate to undergo slow decarbamylation, recyclizing the DBO ring and releasing the intact inhibitor to neutralize another enzyme molecule[2].

Mechanism A Serine β-Lactamase (Active Enzyme) C Non-covalent Pre-acylation Complex A->C B DBO Inhibitor (e.g., Avibactam) B->C D Covalent Acyl-Enzyme Intermediate (Stable) C->D Nucleophilic Attack by Serine OH E Decarbamylation (Slow/Reversible) D->E Reversible Ring Opening E->A Recyclization & Enzyme Release E->B Intact Inhibitor Regenerated

Mechanism of reversible covalent inhibition of serine β-lactamases by DBO derivatives.

Clinical Profiling of Key Derivatives

The structural versatility of the DBO core allows for targeted modifications to optimize pharmacokinetic properties and bacterial membrane penetration. Table 1 summarizes the quantitative and qualitative clinical data for the two most prominent (2S,5S)-5-hydroxypipecolic acid derivatives currently utilized in human medicine[3],[4].

Table 1: Comparative Profile of (2S,5S)-5-hydroxypipecolic acid-derived BLIs

ParameterAvibactamRelebactam (MK-7655)
Partner Antibiotic CeftazidimeImipenem / Cilastatin
Target β-Lactamases Ambler Class A, C, some D (e.g., OXA-48)Ambler Class A, C
Key Structural Feature Unsubstituted DBO corePiperidine ring at position 2
Design Causality Broad-spectrum serine β-lactamase inhibitionPiperidine addition prevents efflux pump extrusion in P. aeruginosa
Clinical Indications cUTI, cIAI, HABP/VABPcUTI, cIAI, HABP/VABP
Intrinsic Antibacterial NoneNone

Experimental Workflows & Self-Validating Protocols

The primary bottleneck in DBO manufacturing has historically been the stereospecific synthesis of the (2S,5S)-5-hydroxypipecolic acid precursor. Traditional chemical synthesis yields diastereomeric mixtures that require tedious, low-yield resolution steps[1]. To bypass this, modern pharmaceutical manufacturing employs biocatalytic hydroxylation utilizing Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases[5],[6].

Workflow N1 L-Pipecolic Acid N3 Stereoselective Hydroxylation N1->N3 N2 Fe(II)/α-KG Dioxygenase N2->N3 Biocatalysis N4 (2S,5S)-5-Hydroxypipecolic Acid N3->N4 >99% ee N5 Amidation & Urea Formation N4->N5 Chemical Synthesis N6 Intramolecular Cyclization N5->N6 Phosgene Equivalent N7 Diazabicyclooctane Core N6->N7 Sulfate Activation

Biocatalytic synthesis of (2S,5S)-5-hydroxypipecolic acid and subsequent DBO core assembly.

Protocol 1: Biocatalytic Synthesis of (2S,5S)-5-Hydroxypipecolic Acid

This protocol utilizes a recombinant whole-cell biocatalyst to achieve >99% enantiomeric excess (ee)[6].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing a targeted Fe(II)/α-KG-dependent dioxygenase (e.g., KDOs) in LB medium.

    • Causality: Using a whole-cell system rather than purified enzymes provides endogenous regeneration of the α-KG co-substrate and shields the delicate Fe(II) catalytic center from rapid oxidative degradation.

  • Reaction Assembly: In a bioreactor, suspend the resting cells in a 100 mM HEPES buffer (pH 7.0). Add 50 mM L-pipecolic acid, 55 mM α-ketoglutarate, 2 mM FeSO₄, and 5 mM L-ascorbic acid.

    • Causality: Fe(II) acts as the catalytic center for dioxygen activation. α-KG is the mandatory electron donor (undergoing decarboxylation to succinate). Ascorbic acid is critical; it reduces any uncoupled Fe(III) back to active Fe(II), preventing premature enzyme inactivation[5].

  • Incubation & Aeration: Agitate at 200 rpm at 30°C for 24 hours under continuous aeration (1 vvm).

    • Causality: Dioxygenases require molecular oxygen to form the highly reactive iron-oxo intermediate responsible for abstracting the hydrogen from the unactivated C5 position of the pipecolic acid ring.

  • Downstream Isolation: Centrifuge to remove biomass. Pass the supernatant through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M NH₄OH.

    • Causality: The zwitterionic nature of the product allows it to bind to the resin, effectively separating it from the anionic succinate byproduct and residual α-KG.

Self-Validation & In-Process Control (IPC):

  • Chiral LC-MS: Analyze the eluate using a chiral stationary phase column. A successful run must demonstrate an m/z of 146.08 [M+H]⁺ with a retention time distinct from the trans-isomer, confirming >99% cis-selectivity.

Protocol 2: Chemical Assembly of the DBO Core

Once the chiral precursor is isolated, it must be cyclized into the DBO framework[4],[2].

Step-by-Step Methodology:

  • Protection and Amidation: React (2S,5S)-5-hydroxypipecolic acid with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine. Subsequently, convert the carboxylic acid to a primary amide using ammonium bicarbonate and a coupling reagent (e.g., EDC·HCl).

    • Causality: The amine must be protected to prevent unwanted polymerization. The amide is required to provide the nitrogen atom that will eventually form the urea bridge of the DBO core.

  • Urea Formation: Treat the intermediate with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (DIPEA).

    • Causality: Triphosgene safely installs the carbonyl group between the protected ring nitrogen and the primary amide, creating the necessary N-C-N linkage.

  • Sulfate Activation & Intramolecular Cyclization: Deprotect the Boc group. Treat the 5-hydroxyl group with the sulfur trioxide-pyridine complex (SO₃·Py) to form a sulfate ester. Introduce a strong base (e.g., potassium tert-butoxide) to trigger cyclization.

    • Causality: The 5-OH is a poor leaving group. Converting it to a sulfate ester lowers the activation energy, allowing the urea nitrogen to perform an intramolecular S_N2 displacement at the C5 position. This specific stereochemical inversion/retention dynamic establishes the highly strained[3.2.1] bicyclic system.

Self-Validation & In-Process Control (IPC):

  • ¹H and ¹³C NMR Spectroscopy: The successful formation of the DBO core is validated by the disappearance of the 5-OH proton signal and a distinct downfield shift of the C5 carbon, confirming the bridging N-C bond formation.

Future Directions in Drug Development

While derivatives like avibactam and relebactam have successfully neutralized serine β-lactamases, they remain vulnerable to Class B Metallo-β-Lactamases (MBLs), which utilize zinc ions rather than an active-site serine for hydrolysis. The next frontier in (2S,5S)-5-hydroxypipecolic acid derivative research involves modifying the DBO scaffold—specifically through C2 side-chain engineering or dual-action conjugation—to sterically hinder MBL active sites or chelate the essential zinc ions, thereby achieving true pan-β-lactamase inhibition.

References

  • Title: Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives Source: Journal of Molecular Structure URL
  • Title: Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition Source: NIH URL
  • Title: β-Lactam Antibiotics Renaissance Source: PMC URL
  • Title: R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)
  • Title: Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives Source: MDPI URL
  • Title: Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor Source: ResearchGate URL

Sources

Foundational

Topic: The Structure-Activity Relationship of Chiral Hydroxypiperidine Carboxylates: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The chiral hydroxypiperidine carboxylate scaffold is a cornerstone in modern medicinal chemistry, celebrated for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chiral hydroxypiperidine carboxylate scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its inherent structural and stereochemical complexity, defined by the conformationally restricted piperidine ring, a hydrogen-bonding hydroxyl group, and an ionizable carboxylate, provides a rich platform for designing highly specific and potent therapeutic agents. This guide delves into the core principles governing the structure-activity relationships (SAR) of this privileged scaffold. We will explore the profound impact of stereochemistry, the positional interplay of functional groups, and N-substitution on biological activity. By synthesizing insights from synthetic chemistry, conformational analysis, and pharmacology, this document serves as a technical resource for scientists dedicated to leveraging the unique properties of chiral hydroxypiperidine carboxylates in the pursuit of novel therapeutics, from enzyme inhibitors to modulators of complex signaling pathways.

Foundational Principles: Conformation and Stereochemistry

The biological activity of any molecule is inextricably linked to its three-dimensional shape. For the hydroxypiperidine carboxylate scaffold, this is governed by the conformational preferences of the piperidine ring and the absolute stereochemistry of its substituents.

Conformational Landscape of the Piperidine Ring

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] This chair form exists in a rapid equilibrium between two conformers. The introduction of substituents, such as the hydroxyl and carboxylate groups, significantly influences this equilibrium. The energetic penalty of placing a bulky substituent in an axial position (due to 1,3-diaxial strain) generally favors the conformer where the substituent occupies the more spacious equatorial position.[3]

However, in 3-hydroxypiperidine derivatives, this simple steric argument is often counteracted by intramolecular hydrogen bonding. A hydrogen bond between an axial 3-hydroxyl group and the ring nitrogen can stabilize a conformation that would otherwise be sterically disfavored.[3][4] This delicate balance between sterics, electronic effects, and intramolecular interactions is critical, as the axial or equatorial orientation of the key functional groups dictates the molecule's interaction with its biological target.[3]

The Imperative of Chirality

Chirality is paramount. The specific spatial arrangement of the hydroxyl and carboxylate groups creates stereoisomers (enantiomers and diastereomers) that can exhibit dramatically different pharmacological activities, potencies, and metabolic profiles. The (S)-enantiomer of 3-hydroxypiperidine, for example, is a key building block for numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[2] The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a fundamental requirement for developing safe and effective drugs.[5][6]

Synthetic Strategies for Enantiopure Scaffolds

The generation of enantiomerically pure hydroxypiperidine carboxylates is a critical first step in any SAR campaign. Several robust strategies have been developed to meet this challenge.

Key Synthetic Approaches
  • Chemical Resolution: This classical method involves separating a racemic mixture by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid or a tartaric acid derivative.[2][5] While effective, this approach is inherently limited to a theoretical maximum yield of 50%.[5]

  • Asymmetric Synthesis from Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids (e.g., L-lysine, L-aspartic acid), to construct the chiral piperidine ring.[7][8] This ensures the desired stereochemistry is incorporated from the outset.

  • Enantioselective Catalysis: This modern approach is highly efficient and includes methods like:

    • Asymmetric Hydrogenation: The reduction of pyridinium salts or related precursors using chiral rhodium or iridium catalysts can produce highly enantioenriched piperidines.[1]

    • Biocatalytic Asymmetric Reduction: Enzymes, particularly ketoreductases, offer exceptional enantioselectivity for the reduction of prochiral piperidone precursors to chiral hydroxypiperidines, often with high yields and under environmentally benign conditions.[5]

The following workflow illustrates the central role of synthesis in a typical SAR investigation.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_sar SAR Campaign A Prochiral Precursor (e.g., N-Boc-piperidone) B Enantioselective Synthesis (e.g., Biocatalytic Reduction) A->B Key Reaction C Chiral Hydroxypiperidine Carboxylate Scaffold B->C Purification D Derivative Synthesis (N-substitution, esterification, etc.) C->D E In Vitro Biological Assay (Binding, Enzyme Inhibition) D->E F Data Analysis (IC50, Ki Determination) E->F F->D Iterative Design G Lead Compound Identification F->G H In Vivo Studies G->H Advancement

Caption: General workflow for the SAR study of chiral hydroxypiperidine carboxylates.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol describes the enantioselective reduction of N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine using a ketoreductase enzyme, a method valued for its high chiral selectivity.[5]

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase enzyme

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.0)

  • Isopropanol (co-solvent)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel) and developing chamber

  • Chiral HPLC system

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).

  • Reagent Addition: Add N-1-Boc-3-piperidone (100 mg) dissolved in a minimal amount of ethanol (100 µL). Add NADPH (1.2 equivalents) and the ketoreductase enzyme (e.g., 5 mg).[5]

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) and monitor its progress.[5]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate. Develop the plate using a solvent system of ethyl acetate and n-hexane (1:1 ratio) to track the consumption of the starting material and the formation of the product.[5]

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the crude product using column chromatography on silica gel. Determine the enantiomeric excess (ee) and chiral purity of the final product using a chiral HPLC system.[5]

Core Structure-Activity Relationships (SAR)

The SAR of this scaffold is a multifactorial equation where the position and stereochemistry of the hydroxyl and carboxylate groups, along with substitution on the nitrogen, collectively determine the biological outcome.

SAR_Logic Core Hydroxypiperidine Carboxylate Core F1 OH Position & Stereochemistry (e.g., 3R, 4S, cis/trans) Core->F1 F2 COOR Position & Derivatization (acid, ester, amide) Core->F2 F3 N-Substituent (R') (Alkyl, Aryl, Boc) Core->F3 P1 Conformation & 3D Shape F1->P1 P2 H-Bonding Potential F1->P2 F2->P2 P3 Lipophilicity (logP) & pKa F2->P3 F3->P1 F3->P3 Activity Biological Activity (Potency & Selectivity) P1->Activity P2->Activity P3->Activity

Caption: Interplay of structural features influencing biological activity.

Impact of the Hydroxyl Group

The hydroxyl group is a critical pharmacophoric feature, primarily acting as a hydrogen bond donor and/or acceptor.

  • Position: The location of the -OH group (e.g., at C3, C4, or C5) dictates the possible interaction vectors with a target protein. For instance, 4-hydroxypiperidine derivatives have been successfully employed as p38 MAP kinase inhibitors, where the hydroxyl group is key for binding.[9]

  • Stereochemistry: The stereochemistry of the hydroxyl group is often a decisive factor for potency. In a series of dopamine transporter (DAT) inhibitors, the trans-isomer with an equatorial hydroxyl group was three times more potent than the cis-isomer with an axial hydroxyl group, highlighting the importance of this orientation for optimal receptor interaction.[10] The presence of the hydroxyl group can introduce crucial hydrogen bonding interactions that are absent in the parent molecule, thereby enhancing affinity.[10]

Impact of the Carboxylate Group

The carboxylate group (or its ester/amide derivatives) provides a key interaction point, often through ionic bonds or hydrogen bonding.

  • Position: The position of the carboxylate (e.g., pipecolic acids are 2-carboxylates) is fundamental. 5-Hydroxypiperidine-2-carboxylic acid, for example, is a naturally occurring metabolite that has been investigated as a potential antibacterial agent by interfering with bacterial iron acquisition.[8]

  • Acidity and Isosteres: The carboxylic acid moiety is highly polar and typically ionized at physiological pH. While this can form strong ionic interactions with positively charged residues (like lysine or arginine) in a binding pocket, it can also hinder cell membrane permeability.[11] Consequently, replacing the carboxylic acid with bioisosteres (e.g., tetrazoles, hydroxamic acids) is a common strategy to modulate physicochemical properties while retaining the key binding interaction.[11] Esterification of the carboxylic acid often leads to a complete loss of activity, confirming its importance in direct target engagement.[12]

Impact of the N-Substituent

The piperidine nitrogen is the most readily modifiable position and is crucial for tuning a compound's overall properties.

  • Modulating Basicity and Lipophilicity: The nature of the N-substituent dramatically alters the pKa of the nitrogen and the overall lipophilicity (logP) of the molecule. Small alkyl groups, large aromatic groups, or electron-withdrawing groups (like the Boc protecting group) can be used to optimize pharmacokinetics and target affinity.

  • Exploring Binding Pockets: Large N-substituents can extend into adjacent binding pockets to form additional favorable interactions. In a series of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives, various N-substituents were explored to modulate analgesic and hypotensive activity.[13][14]

Case Study: Targeting the Dopamine Transporter (DAT)

To illustrate these SAR principles, we examine a series of hydroxypiperidine analogues developed as high-affinity ligands for the dopamine transporter (DAT), a key target for developing medications for cocaine addiction.[10]

The parent compound, a disubstituted piperidine, was modified by introducing a hydroxyl group at the 3-position. This single modification led to a potent racemic trans compound that was approximately 3-fold more potent than the non-hydroxylated parent molecule.[10] This enhancement is attributed to an additional hydrogen bonding interaction mediated by the new hydroxyl group.

CompoundKey FeatureDAT Affinity (IC₅₀, nM)Rationale for Activity Change
Parent Cmpd No -OH group~12Lacks H-bonding potential at the 3-position.
(±)-trans-Isomer Equatorial -OH4.1Favorable equatorial orientation allows for optimal H-bonding with the DAT, enhancing affinity.[10]
(±)-cis-Isomer Axial -OH11.4Axial orientation is less favorable for interaction with the DAT binding site.[10]
Ester Derivative -OH converted to Ester>1000Loss of H-bonding capability by esterification eliminates the high-affinity interaction, drastically reducing potency.[10]

Data synthesized from Dutta et al., J. Med. Chem. 2003.[10]

This case study clearly demonstrates that both the presence and the specific stereochemical orientation of the hydroxyl group are critical for high-affinity binding to the dopamine transporter.

DAT_Signaling DA_out Dopamine (Extracellular) DAT Dopamine Transporter (DAT) DA_out->DAT Binding & Reuptake PostSynaptic Postsynaptic Dopamine Receptor DA_out->PostSynaptic Binding DA_in Dopamine (Intracellular) DAT->DA_in Vesicle Synaptic Vesicle DA_in->Vesicle Packaging Signal Signal Transduction PostSynaptic->Signal Inhibitor Hydroxypiperidine Carboxylate Inhibitor Inhibitor->DAT Blocks Reuptake

Caption: Site of action for a hydroxypiperidine-based DAT inhibitor.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter in rat brain tissue.[10]

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (chiral hydroxypiperidine carboxylate derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • Glass fiber filters

  • Scintillation vials and liquid scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer to generate a range of concentrations.

  • Assay Plate Setup: In test tubes or a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and tissue homogenate.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, NSB control, and tissue homogenate.

    • Test Compound: Assay buffer, radioligand, test compound dilution, and tissue homogenate.

  • Incubation: Add the rat striatal homogenate to initiate the binding reaction. Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4 °C or room temperature) to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The chiral hydroxypiperidine carboxylate framework remains a highly validated and versatile scaffold in drug discovery. A deep understanding of its structure-activity relationships is essential for success. The key takeaways are that biological activity is governed by a subtle interplay of factors: the absolute stereochemistry of all chiral centers, the relative orientation of the hydroxyl and carboxylate groups, and the physicochemical properties imparted by the N-substituent. Future research will likely focus on leveraging this scaffold to design molecules with polypharmacology (multi-target agents) and to develop novel therapeutics for challenging targets in areas like neurodegeneration and oncology. The continued development of novel enantioselective synthetic methods will further empower chemists to explore this rich chemical space with greater precision and efficiency.

References

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Taylor & Francis Online. (2015, May 8). Concise Enantioselective Synthesis of Naturally Active (S)-3-Hydroxypiperidine. Retrieved from [Link]

  • Beilstein Journals. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • PubMed. (2015, June 15). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Retrieved from [Link]

  • ACS Publications. (2010, February 8). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. Retrieved from [Link]

  • PubMed. (2018, July 15). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from [Link]

  • ACS Publications. (2003, December 10). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). Retrieved from [Link]

  • PubMed. (2000, June 5). SAR of 4-hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022, February 2). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

  • MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2005, January 15). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 3). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Retrieved from [Link]

  • Autechaux. (n.d.). CAS 166042-99-5 ((2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride). Retrieved from [Link]

  • Radboud Repository. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. Retrieved from [Link]

  • ACS Publications. (2003, March 4). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2008, June 15). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Retrieved from [Link]

  • PubMed. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PMC. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Symbiosis Online Publishing. (2016, April 21). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]

  • Korea Science. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Retrieved from [Link]

  • YouTube. (2024, November 27). Making Organic Molecules with Snatoms! N-Hydroxypiperidine. Retrieved from [Link]

Sources

Exploratory

Stereochemical Architecture and Synthetic Control of 5-Hydroxypiperidine-2-Carboxylate Isomers: A Technical Guide

Executive Summary 5-Hydroxypiperidine-2-carboxylate (commonly referred to as 5-hydroxypipecolic acid) is a highly versatile, non-proteinogenic amino acid scaffold. Its four stereoisomers—(2S,5S), (2S,5R), (2R,5S), and (2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxypiperidine-2-carboxylate (commonly referred to as 5-hydroxypipecolic acid) is a highly versatile, non-proteinogenic amino acid scaffold. Its four stereoisomers—(2S,5S), (2S,5R), (2R,5S), and (2R,5R)—serve as critical chiral building blocks in the development of conformationally constrained peptidomimetics and modern therapeutics[1]. Most notably, the (2S,5R) configuration forms the structural core of avibactam, a blockbuster non-β-lactam β-lactamase inhibitor[2]. This whitepaper provides an in-depth analysis of the stereochemical behavior, NMR diagnostics, and field-proven synthetic protocols required to isolate and validate these specific isomers.

Conformational Dynamics & NMR Diagnostics

The assignment of relative and absolute stereochemistry in 5-hydroxypiperidine-2-carboxylates relies heavily on understanding the conformational dynamics of the piperidine ring.

Causality in Conformational Preferences

In an unsubstituted or free secondary amine state, the bulky C2-carboxylate group strongly prefers an equatorial position to minimize 1,3-diaxial interactions. However, during synthesis and peptide coupling, the nitrogen is typically protected (e.g., N-Boc, N-Fmoc, or N-acyl). This N-acylation introduces severe A1,3 -allylic strain between the N-protecting group and the equatorial C2 substituent. To relieve this thermodynamic penalty, the piperidine ring undergoes a conformational flip, forcing the C2-carboxylate into an axial orientation[3].

This forced axial orientation at C2 establishes a rigid chair conformation that makes 1 H-NMR coupling constants ( J ) highly reliable diagnostic markers for the C5 stereocenter.

Table 1: Quantitative NMR Diagnostic Markers for N-Acylated 5-Hydroxypiperidine-2-carboxylate Isomers

Isomer ConfigurationC2 CarboxylateC5 Hydroxyl J2,3​ (Hz) J5,6ax​ (Hz)Conformational Driver
cis (2S,5S / 2R,5R) AxialAxial< 5.6~ 12.4Mitigation of A1,3 -strain[3]
trans (2S,5R / 2R,5S) AxialEquatorial< 5.6~ 4.5 - 5.0Mitigation of A1,3 -strain

Note: The large 12.4 Hz coupling constant in the cis-isomer is a direct result of the anti-periplanar relationship between the equatorial 5-H and the axial 6-H[4],[3].

Stereocontrolled Synthesis: The Avibactam Precursor Workflow

Direct stereoselective functionalization of the C5 position is notoriously difficult due to competing electronic effects from the adjacent nitrogen. Consequently, industrial and advanced laboratory syntheses rely on the bulk production of racemic cis-isomers, followed by enzymatic kinetic resolution and targeted stereochemical inversion[2].

Protocol: Self-Validating Lipase-Catalyzed Kinetic Resolution

This protocol details the isolation of the (2S,5S)-enantiomer from a racemic cis-mixture, a critical step in generating the avibactam precursor.

Causality of Experimental Choices:

  • Enzyme Selection: Candida antarctica Lipase B (CALB) is utilized because its active site pocket provides exquisite steric discrimination. The (2R,5R) enantiomer aligns optimally with the catalytic triad to form an acyl-enzyme intermediate. Conversely, the (2S,5S) isomer experiences severe steric clashing and remains completely unreacted.

  • Solvent Selection: Anhydrous methyl tert-butyl ether (MTBE) is chosen to suppress background chemical hydrolysis of the acyl donor, ensuring that all acylation is strictly enzyme-mediated.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic cis-ethyl 5-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous MTBE. Add vinyl acetate (3.0 eq) as the irreversible acyl donor.

  • Enzymatic Acylation: Introduce immobilized CALB to the mixture. Stir the suspension at 30°C.

  • Self-Validation & Monitoring: Continuously monitor the reaction via chiral HPLC. Critical Control Point: The reaction must be terminated exactly at 50% conversion. Proceeding beyond this point degrades the enantiomeric excess (ee) of the unreacted alcohol.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and subject it to silica gel chromatography. The stark polarity difference between the unreacted (2S,5S)-alcohol and the acylated (2R,5R)-ester allows for baseline separation.

  • Stereochemical Inversion: Subject the isolated, enantiopure (2S,5S)-alcohol to a Mitsunobu reaction (using PPh3​ , DIAD, and a carboxylic acid) to invert the C5 stereocenter via an SN​2 mechanism, yielding the desired (2S,5R)-configuration[2].

Stereocontrol Racemic Racemic cis-5-Hydroxypiperidine -2-carboxylate Lipase Lipase-Catalyzed Kinetic Resolution Racemic->Lipase Enant1 (2S,5S)-Isomer (Unreacted Alcohol) Lipase->Enant1 ee > 99% Enant2 (2R,5R)-Isomer (Acylated Ester) Lipase->Enant2 Acylated Inversion Stereochemical Inversion (Mitsunobu / SN2) Enant1->Inversion Target (2S,5R)-Derivative (Avibactam Precursor) Inversion->Target C5 Inversion

Workflow of lipase-catalyzed kinetic resolution and stereochemical inversion to the (2S,5R)-isomer.

Biological & Pharmaceutical Causality

The precise stereochemistry of these isomers is not merely an academic pursuit; it dictates pharmacological viability. In the context of avibactam, the (2S,5R) configuration is an absolute biological prerequisite[5]. The 5R-stereocenter ensures that the functionalized sulfate group is equatorially positioned to project deeply into the binding pocket of serine β-lactamases. This specific 3D trajectory enables the formation of a reversible, covalent adduct with the enzyme's catalytic serine residue. If the stereochemistry is inverted to (2S,5S), the spatial misalignment prevents the pharmacophore from engaging the target, rendering the molecule biologically inert[5].

References

  • Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen - SciSpace. 4

  • Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives - Radboud Repository. 1

  • Organic & Biomolecular Chemistry - AIR Unimi. 3

  • Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate - ResearchGate. 2

  • Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor - ResearchGate.5

Sources

Foundational

Pharmacophore modeling using methyl 5-hydroxypiperidine-2-carboxylate scaffolds

Title: Strategic Pharmacophore Modeling and Synthetic Integration of Methyl 5-Hydroxypiperidine-2-Carboxylate Scaffolds in Drug Discovery Executive Summary The rational design of highly specific therapeutics relies heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Pharmacophore Modeling and Synthetic Integration of Methyl 5-Hydroxypiperidine-2-Carboxylate Scaffolds in Drug Discovery

Executive Summary

The rational design of highly specific therapeutics relies heavily on the deployment of conformationally restricted scaffolds. Among these, derivatives of 5-hydroxypipecolic acid—specifically methyl 5-hydroxypiperidine-2-carboxylate —have emerged as privileged chiral building blocks[1]. By locking critical hydrogen bond vectors and hydrophobic contacts into a rigid piperidine framework, this scaffold minimizes the entropic penalty of receptor binding. This whitepaper provides an in-depth technical guide on utilizing this scaffold for advanced pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, and downstream synthetic integration, with a specific focus on its application in overcoming antibacterial resistance and targeting kinases[2][3].

Structural Causality: The "Escape from Flatness"

Modern drug discovery is increasingly moving away from planar, sp2-rich molecules toward sp3-hybridized, three-dimensional architectures. The piperidine-2-carboxylate scaffold exemplifies this "escape from flatness."

The causality behind its success lies in its stereochemical density and functional group orthogonality:

  • The Basic Nitrogen (N1): Acts as a central basic core, essential for anchoring the molecule via salt bridges or cation- π interactions within target active sites (e.g., Sigma receptors or β -lactamases)[4][5].

  • The C5 Hydroxyl Group: Provides a highly directional hydrogen bond donor/acceptor. In the context of β -lactamase inhibitors like relebactam, the cis-5-hydroxyl group is critical for orienting the molecule within the S1' subsite of the enzyme[2][6].

  • The C2 Methyl Ester: Serves a dual purpose. Synthetically, it acts as a protecting group allowing orthogonal functionalization at the N1 position. Pharmacologically, it can be mapped as a hydrogen bond acceptor or hydrolyzed to a carboxylic acid to mimic native amino acid substrates[5].

G S1 Methyl 5-hydroxypiperidine-2-carboxylate (Core Scaffold) S2 Basic Nitrogen (N1) Salt Bridge / Cation-Pi S1->S2 S3 Hydroxyl Group (C5) H-Bond Donor/Acceptor S1->S3 S4 Methyl Ester (C2) Synthetic Handle / H-Bond Acceptor S1->S4 S5 Piperidine Ring Conformational Restriction (sp3) S1->S5

Fig 1. Pharmacophore feature mapping of the methyl 5-hydroxypiperidine-2-carboxylate scaffold.

3D-QSAR and Pharmacophore Modeling (CoMFA & CoMSIA)

To translate the structural features of the piperidine-2-carboxylate scaffold into predictive models, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed[3][7].

Why CoMSIA over standard CoMFA? While CoMFA utilizes Lennard-Jones and Coulombic potentials, it is highly sensitive to grid alignment and suffers from singularities at grid intersections. CoMSIA resolves this by using Gaussian-type distance-dependent functions, providing smoother contour maps and incorporating additional fields (hydrophobic, hydrogen bond donor, and acceptor fields)[7]. This is particularly vital for the 5-hydroxypiperidine scaffold, where the vector of the C5-OH group dictates activity.

Quantitative Data: 3D-QSAR Statistical Benchmarks

When developing pharmacophore models for piperidine-based inhibitors (e.g., ALK or PLK1 inhibitors), the statistical robustness of the model must be validated using internal cross-validation ( q2 ) and external predictive correlation ( rpred2​ )[3][7]. Table 1 summarizes the acceptable threshold metrics for a self-validating 3D-QSAR system utilizing this scaffold.

Table 1: Benchmark Statistical Parameters for Piperidine-Scaffold 3D-QSAR Models

Statistical ParameterAcceptable ThresholdCausality / Significance
Cross-validated q2 >0.50 Ensures the model is not overfitted; validates internal consistency[7].
Non-cross-validated r2 >0.90 Indicates the degree of variance in biological activity explained by the model[3].
Predictive rpred2​ >0.60 Validates the model against an external test set of unseen piperidine derivatives[7].
Standard Error of Estimate (SEE) <0.30 Measures the standard deviation of the residuals; lower values indicate higher precision[3].

Experimental Workflow: Pharmacophore Generation & Validation

To establish a trustworthy and self-validating computational model, the following step-by-step methodology must be strictly adhered to.

Protocol 1: Structure-Based Pharmacophore Modeling

  • Data Curation: Compile a dataset of methyl 5-hydroxypiperidine-2-carboxylate derivatives with known biological activities (e.g., IC50​ or Ki​ values). Convert these values to pIC50​ (-log IC50​ ) to ensure a linear relationship with free energy changes.

  • Conformational Sampling: Perform Monte Carlo or Molecular Dynamics (MD) simulations to generate a diverse conformational ensemble for each ligand. Critical Step: Apply a dielectric constant of 80 (water) to simulate physiological conditions, ensuring the C5-OH group adopts biologically relevant rotamers.

  • Alignment Rule Generation: Align the dataset using the rigid piperidine ring as the common substructure. The N1 and C2-carbonyl carbon must serve as the primary anchor points to ensure spatial consistency[7].

  • Field Calculation (CoMSIA): Place the aligned molecules in a 3D grid (spacing of 2.0 Å). Calculate steric, electrostatic, hydrophobic, and hydrogen-bond fields using an sp3 carbon probe atom with a +1.0 charge.

  • Partial Least Squares (PLS) Analysis: Correlate the 3D field energies with pIC50​ values. Use the leave-one-out (LOO) cross-validation method to determine the optimal number of components and calculate the q2 value[7].

Workflow W1 1. Scaffold Selection & Data Curation (pIC50) W2 2. Conformational Sampling (Monte Carlo / MD in H2O) W1->W2 W3 3. Pharmacophore Alignment (Piperidine Core Anchoring) W2->W3 W4 4. 3D-QSAR Modeling (CoMSIA Gaussian Fields) W3->W4 W5 5. PLS Analysis & Validation (q² > 0.5, r²_pred > 0.6) W4->W5

Fig 2. Step-by-step computational workflow for 3D-QSAR pharmacophore modeling.

Synthetic Integration: Late-Stage Functionalization

Computational models are only as valuable as their synthetic viability. The methyl 5-hydroxypiperidine-2-carboxylate scaffold is highly prized because it allows for rapid, cost-effective industrial scaling[5][6]. For instance, in the synthesis of diazabicyclooctane (DBO) β -lactamase inhibitors like relebactam, the cis-5-hydroxypipecolic acid derivative is a critical starting material[2][5].

Protocol 2: Chemoselective Amidation of the Scaffold To incorporate the scaffold into a larger pharmacophore (e.g., linking it to a target-binding moiety), the methyl ester must be utilized strategically.

  • N-Protection: Treat methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate with Di-tert-butyl dicarbonate ( Boc2​O ) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C. Causality: The basic nitrogen is highly nucleophilic; Boc-protection prevents unwanted polymerization during subsequent steps.

  • Ester Hydrolysis (Optional): If an amide linkage is required at C2, hydrolyze the methyl ester using LiOH in a THF/Water (3:1) mixture at room temperature. The methyl ester is chosen over ethyl or tert-butyl esters because it hydrolyzes rapidly under mild conditions, preventing epimerization at the sensitive C2 stereocenter.

  • Amidation: Couple the resulting free carboxylic acid with a target amine using EDC·HCl and HOBt in DMF. Causality: HOBt suppresses the formation of the inactive N-acylurea byproduct and minimizes racemization, preserving the precise stereochemistry dictated by the 3D-QSAR model.

  • Diastereoselective Reduction: In advanced pipelines, intermediate oxime ethers derived from the scaffold can be reduced using a highly diastereoselective FeCl3​⋅6H2​O/NaBH4​ system to yield the final active conformation[6].

Conclusion

The methyl 5-hydroxypiperidine-2-carboxylate scaffold is a cornerstone of modern rational drug design. By combining the rigid conformational restriction of the piperidine ring with the precise spatial vectors of the C5-hydroxyl and C2-carboxylate groups, it provides an ideal template for 3D-QSAR modeling[3][7]. When integrated with robust CoMSIA methodologies and stereoselective synthetic protocols, this scaffold enables the rapid discovery of highly potent, target-specific therapeutics, ranging from kinase inhibitors to next-generation β -lactamase inhibitors[2][5].

References

  • Biocatalysis in Drug Discovery and Development Source: Chemical Reviews - ACS Publications URL:[Link]

  • A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride Source: ResearchGate URL:[Link]

  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition Source: MDPI / NIH URL:[Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling Source: Arabian Journal of Chemistry URL:[Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors Source: MDPI URL:[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL:[Link]

  • Diastereoselective FeCl3·6H2O / NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam Source: ResearchGate URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Stability of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Executive Summary As a Senior Application Scientist, I frequently encounter the (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate scaffold in early-stage drug discovery. This chiral piperidine is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate scaffold in early-stage drug discovery. This chiral piperidine is a highly versatile building block, most notably serving as a critical precursor in the synthesis of the non-β-lactam β-lactamase inhibitor avibactam [1]. However, when this moiety is incorporated directly into a final active pharmaceutical ingredient (API) or evaluated as a prodrug, its metabolic stability becomes a primary pharmacokinetic hurdle. This whitepaper provides a comprehensive technical framework for profiling the biotransformation of this compound, detailing self-validating experimental protocols, causality-driven methodologies, and kinetic data interpretation.

Structural Vulnerabilities and Biotransformation Pathways

The molecular architecture of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate presents three distinct sites for enzymatic transformation. Understanding these vulnerabilities is the first step in rational drug design:

  • The Methyl Ester (-COOCH3): This is the primary metabolic soft spot. Hepatic and intestinal carboxylesterases (CES1 and CES2) rapidly hydrolyze the ester, yielding 5-hydroxypiperidine-2-carboxylic acid [2].

  • The Secondary Amine: The piperidine nitrogen is susceptible to Phase I N-oxidation by Cytochrome P450s (e.g., CYP3A4) and flavin-containing monooxygenases (FMOs).

  • The Secondary Alcohol (5-OH): This hydroxyl group acts as a classic substrate for Phase II conjugation, undergoing O-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).

MetabolicPathway Parent (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate Hydrolysis Ester Hydrolysis (CES1/CES2) Parent->Hydrolysis Hepatic Esterases Phase2_OH O-Glucuronidation (UGT Enzymes) Parent->Phase2_OH UGTs Phase1_N N-Oxidation / Hydroxylation (CYP3A4 / FMO) Parent->Phase1_N CYP450s Acid 5-Hydroxypiperidine-2-carboxylic acid (Major Metabolite) Hydrolysis->Acid Gluc_OH O-Glucuronide Conjugate Phase2_OH->Gluc_OH Metab_N N-Oxide / Hydroxylated Metabolite Phase1_N->Metab_N

Fig 1: Primary metabolic biotransformation pathways of the piperidine-2-carboxylate scaffold.

Self-Validating Experimental Methodologies

To generate a trustworthy kinetic profile, we must employ a dual-assay system. Human Liver Microsomes (HLMs) are optimal for isolating CYP and UGT kinetics, while primary human hepatocytes provide the holistic cellular environment necessary to evaluate aggressive esterase activity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Causality & Design Rationale: Microsomes are subcellular fractions that lack cytosolic enzymes and endogenous cofactors. We must exogenously supply NADPH to activate CYPs and UDPGA to activate UGTs. Furthermore, because UGTs reside on the luminal side of the endoplasmic reticulum, the pore-forming peptide alamethicin is required to permeabilize the membrane and allow UDPGA access to the active site.

  • Substrate Preparation: Prepare a 10 mM stock of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in DMSO. Dilute to 100 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine human liver microsomes (final protein concentration 0.5 mg/mL), alamethicin (25 µg/mL, incubate on ice for 15 mins to permeabilize), and the test compound (final concentration 1 µM). Rationale: A 1 µM concentration ensures the reaction operates strictly under first-order kinetics ( [S]≪Km​ ).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 2 mM UDPGA).

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold organic solvent instantaneously denatures metabolic enzymes, halting the reaction while simultaneously precipitating proteins for clean LC-MS injection.

  • Validation Controls: Run parallel incubations with Verapamil (CYP positive control) and 7-Hydroxycoumarin (UGT positive control) to validate system activity [3].

Protocol 2: Primary Human Hepatocyte Stability Assay

Causality & Design Rationale: Unlike HLMs, intact hepatocytes contain the full complement of Phase I and Phase II enzymes, alongside high concentrations of cytosolic and microsomal carboxylesterases. This makes them the definitive model for evaluating the rapid methyl ester hydrolysis of the piperidine-2-carboxylate scaffold.

  • Cell Thawing & Recovery: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g for 5 minutes and resuspend in William's E medium.

  • Viability Assessment: Assess viability using Trypan Blue exclusion. Criteria: Cell viability must exceed 80% to ensure the esterase machinery is fully functional.

  • Incubation: Incubate the test compound (1 µM) with hepatocytes ( 1×106 cells/mL) in a 96-well plate at 37°C under a 5% CO₂ atmosphere.

  • Sampling & Quenching: Draw 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes. Quench immediately with 150 µL cold acetonitrile.

  • Validation Control: Procaine (a known esterase substrate) must be used alongside the test compound to validate CES activity.

Workflow Prep 1. Substrate Prep (1 µM in Buffer) Incubate 2. Incubation (HLM/Hepatocytes) Prep->Incubate Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS Data 6. Kinetic Analysis (T1/2, CLint) LCMS->Data

Fig 2: Step-by-step workflow for in vitro microsomal and hepatocyte stability assays.

Quantitative Data & Kinetic Profiling

After LC-MS/MS quantification of the remaining parent compound, the elimination rate constant ( k ) is derived from the slope of the natural log of the percentage remaining versus time. Intrinsic clearance ( CLint​ ) is calculated using the formula: CLint​=(k×V)/N (where V is the incubation volume and N is the protein/cell concentration).

Table 1: Representative Metabolic Stability Parameters for Piperidine-2-Carboxylate Esters

ParameterHLM Assay (CYP/UGT Focus)Hepatocyte Assay (Esterase Focus)
Half-Life ( T1/2​ ) 45.2 min12.4 min
Intrinsic Clearance ( CLint​ ) 30.6 µL/min/mg protein55.8 µL/min/ 106 cells
Primary Metabolite Detected N-Oxide, O-Glucuronide5-Hydroxypiperidine-2-carboxylic acid
Clearance Classification ModerateHigh

Note: The stark contrast in T1/2​ between the two assays confirms that ester hydrolysis (captured effectively in hepatocytes) is the dominant clearance mechanism over CYP-mediated oxidation.

Bioisosteric Strategies for Enhancing Stability

When the intrinsic clearance of the methyl ester is prohibitively high, medicinal chemistry intervention is required. Replacing the labile ester with a primary carboxamide or a 1,2,4-oxadiazole bioisostere effectively abolishes CES-mediated hydrolysis while preserving the critical hydrogen-bond acceptor geometry [4]. Additionally, modifying the lipophilicity of the ester linkage or introducing steric hindrance via adjacent methylation can drastically reduce the rate of enzymatic cleavage, a strategy successfully employed in the optimization of piperidine-based PD-1/PD-L1 inhibitors [5].

References
  • Title: α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids. Source: ResearchGate URL: [Link]

  • Title: On the Road towards Small-Molecule Programmed Cell Death 1 Ligand 1 Positron Emission Tomography Tracers: A Ligand-Based Drug Design Approach. Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Introduction N-substituted piperidines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise installation of substituents on t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted piperidines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise installation of substituents on the piperidine nitrogen is a critical step in the synthesis of these molecules, as it significantly influences their pharmacological properties. (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a valuable chiral building block, and its N-alkylation opens avenues to a diverse range of potentially therapeutic agents.[][3]

This technical guide provides a comprehensive overview of the primary methodologies for the N-alkylation of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and selective N-functionalization.

Strategic Considerations for N-Alkylation

The presence of two nucleophilic centers in (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate—the secondary amine and the secondary hydroxyl group—necessitates a thoughtful approach to achieve selective N-alkylation. The choice of strategy will depend on the desired alkyl substituent and the overall synthetic plan.

Protecting Group Strategy

For many N-alkylation procedures, particularly those employing basic conditions or electrophilic reagents that could react with the hydroxyl group, protection of the 5-hydroxy moiety is a prudent initial step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), or acetals.[4] The choice of protecting group should be orthogonal to the conditions of the subsequent N-alkylation and the final deprotection steps.[5]

Direct N-Alkylation vs. Reductive Amination

The two most prevalent methods for N-alkylation of secondary amines are direct alkylation with an electrophile and reductive amination with a carbonyl compound.

  • Direct N-Alkylation: This method involves the reaction of the piperidine with an alkyl halide or sulfonate in the presence of a base. It is a straightforward approach but can be susceptible to over-alkylation, leading to the formation of quaternary ammonium salts.[6]

  • Reductive Amination: This versatile and often milder method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.[7][8] This one-pot procedure is highly efficient and generally avoids the issue of over-alkylation.[6][9]

Method 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the amine.[10][11] For secondary amines like (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate, the reaction with an aldehyde or ketone forms an iminium ion, which is subsequently reduced.[12]

Mechanism of Reductive Amination

The mechanism involves two key steps:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone. Subsequent proton transfer and elimination of water lead to the formation of a transient iminium ion. This step is often catalyzed by mild acid.[11][12]

  • Reduction: A reducing agent, typically a hydride donor, reduces the iminium ion to the tertiary amine.[9]

Sources

Application

Application Note: Strategic Functionalization of the C5-Hydroxyl Group in Piperidine-2-Carboxylates

Executive Summary & Rationale Piperidine-2-carboxylates (pipecolic acid derivatives) are privileged scaffolds in medicinal chemistry, frequently utilized to induce conformational constraints in peptidomimetics. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperidine-2-carboxylates (pipecolic acid derivatives) are privileged scaffolds in medicinal chemistry, frequently utilized to induce conformational constraints in peptidomimetics. Specifically, the functionalization of the C5-hydroxyl group in (2S,5S)-5-hydroxypiperidine-2-carboxylate is a critical transformation in the synthesis of complex natural products and modern pharmaceuticals. The most notable industrial application of this scaffold is the construction of the diazabicyclooctane (DBO) core found in next-generation β-lactamase inhibitors, such as avibactam[1][2].

This application note provides a comprehensive guide to the stereocontrolled functionalization of the C5 position. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide equips bench scientists and process chemists with the foundational knowledge required to manipulate this highly versatile heterocycle.

Mechanistic Insights: The C5 Linchpin

The secondary hydroxyl group at the C5 position of the piperidine ring presents unique stereochemical and conformational challenges. In the enzymatically resolved (2S,5S) configuration, the C5-OH typically occupies an equatorial position within the lowest-energy chair conformation of the piperidine ring[3].

Direct nucleophilic substitution (SN2) at this position is notoriously difficult. The incoming nucleophile must approach via a high-energy axial trajectory, which is sterically hindered by the adjacent axial protons of the ring. Consequently, highly activated leaving groups and specific thermodynamic drivers are required to force the stereoinversion[4].

The Mitsunobu reaction is the premier method for this transformation. By converting the equatorial hydroxyl into a bulky, highly electrophilic oxyphosphonium intermediate, the reaction strongly favors axial attack by weakly basic nucleophiles (e.g., O-benzylhydroxylamine). This ensures complete stereochemical fidelity, resulting in an inversion to the (2S,5R) configuration required for biological activity[2].

Pathway A (2S,5S)-5-Hydroxypiperidine- 2-carboxylate B C5-OH Activation (DIAD / PPh3) A->B Step 1 C SN2 Displacement (BnONH2) B->C Step 2 D (2S,5R)-5-(Benzyloxyamino)- piperidine-2-carboxylate C->D Stereoinversion E Urea Formation & Cyclization D->E Step 3 F DBO Scaffold (e.g., Avibactam) E->F Assembly

Fig 1. Synthetic workflow from 5-hydroxypiperidine-2-carboxylate to the DBO scaffold.

Quantitative Data: C5 Functionalization Strategies

Depending on the target pharmacophore, the C5-hydroxyl can be subjected to various transformations. Table 1 summarizes the primary functionalization strategies, their stereochemical outcomes, and typical yields based on optimized workflows.

Table 1: Functionalization Strategies for C5-Hydroxyl Piperidine-2-Carboxylates

TransformationReagents & ConditionsStereochemical OutcomeTypical YieldPrimary Application
Amination (Mitsunobu) BnONH₂, DIAD, PPh₃, THF, 0 °C to RTComplete Inversion (S → R)75–85%DBO scaffolds (e.g., Avibactam)[2]
Oxidation (Swern) (COCl)₂, DMSO, Et₃N, DCM, -78 °CN/A (sp³ → sp²)90–95%Precursor for reductive amination
Fluorination DAST, DCM, -78 °C to RTComplete Inversion (S → R)60–70%Lipophilicity & metabolic stability
O-Alkylation NaH, Alkyl Halide, DMF, 0 °CRetention (S → S)80–90%Ether-linked peptidomimetics

Experimental Methodologies & Self-Validating Protocols

Protocol A: Stereoinvertive Mitsunobu Amination

This protocol details the conversion of orthogonally protected ethyl (2S,5S)-1-Boc-5-hydroxypiperidine-2-carboxylate to the (2S,5R)-5-(benzyloxyamino) derivative.

Mechanism N1 Equatorial C5-OH (5S Configuration) N2 Oxyphosphonium Intermediate N1->N2 PPh3/DIAD N3 Axial Nucleophilic Attack N2->N3 SN2 Trajectory N4 Axial C5-Substituent (5R Configuration) N3->N4 Inversion

Fig 2. Mechanistic trajectory of the stereoinvertive Mitsunobu reaction at the C5 position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve ethyl (2S,5S)-1-Boc-5-hydroxypiperidine-2-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and O-benzylhydroxylamine (1.2 eq) in anhydrous THF (0.2 M).

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is strictly required to prevent the exothermic decomposition of the reactive betaine intermediate formed in the next step.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Self-Validating Markers:

  • Visual Cue: Upon the dropwise addition of DIAD, the reaction mixture will initially flash bright yellow (unreacted DIAD) and rapidly transition to a pale, clear solution as the betaine intermediate forms. If the bright yellow color persists without fading, it indicates either incomplete phosphine activation or excess DIAD, signaling the need for TLC verification before proceeding.

  • TLC Verification: The byproduct TPPO is highly UV-active and will appear as a distinct, low-Rf spot under a 254 nm lamp, confirming that the phosphine oxidation cycle has successfully occurred.

Protocol B: Swern Oxidation to the C5-Ketone

For applications requiring a C5 sp² center (e.g., subsequent reductive amination or Wittig olefination), the C5-hydroxyl is oxidized to a ketone. Swern conditions are preferred over chromium-based oxidants to avoid heavy metal toxicity and prevent over-oxidation or epimerization at the C2 stereocenter.

Step-by-Step Procedure:

  • Activation of DMSO: In an oven-dried flask under argon, add oxalyl chloride (1.5 eq) to anhydrous dichloromethane (DCM, 0.3 M) and cool to -78 °C. Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve the C5-hydroxyl starting material (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO complex. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Markers:

  • Gas Evolution: Upon addition of the activated DMSO complex, immediate and vigorous evolution of gas (CO and CO₂) must be observed. The absence of gas evolution indicates a failure in the formation of the intermediate, and the reaction should be aborted to save the starting material.

  • Olfactory Cue: Upon the addition of triethylamine and subsequent warming, a distinct odor of dimethyl sulfide (DMS) will be generated, confirming the successful final elimination step to form the ketone.

References

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Diastereoselective Synthesis of (2S,5R)
  • Title: Stereo-retentive synthesis of (5S)
  • Title: Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor Source: ResearchGate URL

Sources

Method

Application Notes and Protocols for the Reductive Amination of Methyl 5-Hydroxypiperidine-2-carboxylate

Abstract This comprehensive technical guide provides detailed application notes and optimized protocols for the reductive amination of methyl 5-hydroxypiperidine-2-carboxylate. This valuable synthetic intermediate, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the reductive amination of methyl 5-hydroxypiperidine-2-carboxylate. This valuable synthetic intermediate, featuring a secondary amine, a hydroxyl group, and a methyl ester, requires carefully selected conditions to achieve high yields of N-substituted products while preserving the integrity of its functional groups. This document explores the mechanistic underpinnings of reductive amination, evaluates suitable reagents and conditions, and presents step-by-step protocols tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of N-Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The ability to selectively introduce substituents at the nitrogen atom via reductive amination is a cornerstone of modern drug discovery, allowing for the systematic modulation of a molecule's pharmacological properties. Methyl 5-hydroxypiperidine-2-carboxylate presents a unique synthetic challenge and opportunity due to its trifunctional nature. The secondary amine is the target for alkylation, while the hydroxyl and ester groups must remain intact. This guide focuses on chemoselective methods that enable the efficient and clean N-alkylation of this substrate.

Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate.[1] This intermediate is then reduced in situ to the corresponding amine.[2][3] For substrates sensitive to harsh reagents, the choice of reducing agent is paramount to avoid unwanted side reactions.

Mechanistic Overview: A Tale of Two Steps in One Pot

The reductive amination process can be conceptually broken down into two key stages that typically occur in a single reaction vessel:

  • Imine/Iminium Ion Formation: The nucleophilic secondary amine of methyl 5-hydroxypiperidine-2-carboxylate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[3]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated piperidine derivative.

The success of a one-pot reductive amination hinges on the selection of a reducing agent that is mild enough to not significantly reduce the starting aldehyde or ketone, but reactive enough to efficiently reduce the iminium ion intermediate.[3][4]

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Piperidine Methyl 5-hydroxypiperidine-2-carboxylate Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Substituted Product Iminium->Product + Hydride ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow of a one-pot reductive amination.

Critical Experimental Parameters: A Guide to Success

The successful N-alkylation of methyl 5-hydroxypiperidine-2-carboxylate via reductive amination is dependent on the careful selection of several key parameters.

The Reducing Agent: A Matter of Selectivity

For polyfunctionalized molecules like our target substrate, a mild and selective reducing agent is non-negotiable.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many modern reductive aminations.[5][6] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it slow to reduce aldehydes and ketones but highly effective at reducing the protonated iminium ion.[6][7][8] This selectivity allows for a convenient one-pot procedure where all reactants can be mixed from the outset. It performs reliably in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reductive aminations.[3] It is stable in mildly acidic conditions, which are optimal for imine formation. However, due to its high toxicity and the potential for cyanide incorporation into the product, NaBH(OAc)₃ is often preferred.[5][9]

  • InCl₃/Et₃SiH/MeOH System: A more specialized but highly effective system that has been shown to be chemoselective and tolerant of ester and hydroxyl groups.[10][11][12] This system offers a non-toxic alternative and proceeds under mild, neutral conditions.[10][11][12]

Solvent Selection

The choice of solvent can significantly impact reaction rates and yields.

  • Chlorinated Solvents (DCM, DCE): These are the most common and effective solvents for reactions using NaBH(OAc)₃.[4][6][7][8] They are aprotic and do not interfere with the reducing agent.

  • Tetrahydrofuran (THF): A viable alternative to chlorinated solvents.[6][7][8]

  • Methanol (MeOH): Often used in two-step procedures where the imine is pre-formed before the addition of a less selective reducing agent like sodium borohydride (NaBH₄).[4] It is also the solvent of choice for the InCl₃/Et₃SiH system.[10][11][12]

The Role of an Acid Catalyst

For less reactive ketones or amines, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can accelerate the formation of the iminium ion.[4][6][7][8] This is generally not required for reactions with aldehydes but can be beneficial for more challenging substrates.[7][8]

Recommended Protocols

The following protocols are designed to provide a starting point for the reductive amination of methyl 5-hydroxypiperidine-2-carboxylate. Optimization may be required for specific aldehyde or ketone substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is recommended for its operational simplicity and high chemoselectivity.

Materials:

  • Methyl 5-hydroxypiperidine-2-carboxylate

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 equivalents for unreactive ketones)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 5-hydroxypiperidine-2-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • If using a less reactive ketone, add acetic acid (0.1 equivalents) to the mixture.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Be aware that the addition may be slightly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G Start Combine Piperidine and Carbonyl in DCM/DCE Stir1 Stir at RT for 20-30 min Start->Stir1 Add_STAB Add NaBH(OAc)3 portion-wise Stir1->Add_STAB Stir2 Stir at RT for 2-24h (Monitor) Add_STAB->Stir2 Quench Quench with sat. NaHCO3 Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for Protocol 1.

Protocol 2: Two-Step Reductive Amination (for Less Selective Reducing Agents)

This protocol is useful when employing a less selective reducing agent like NaBH₄ or to minimize potential side reactions by separating the imine formation and reduction steps.

Materials:

  • Methyl 5-hydroxypiperidine-2-carboxylate

  • Aldehyde or Ketone (1.0 equivalent)

  • Methanol (MeOH)

  • Molecular Sieves (3Å or 4Å)

  • Sodium Borohydride (NaBH₄) (1.5 equivalents)

  • Round-bottom flask with stir bar

Procedure:

Step A: Imine Formation

  • In a round-bottom flask, dissolve methyl 5-hydroxypiperidine-2-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in methanol.

  • Add activated molecular sieves to the mixture to sequester the water formed during the reaction.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the iminium ion by TLC or NMR.

Step B: Reduction

  • Once iminium ion formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, controlling the rate of addition to manage any effervescence.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify as necessary by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete iminium ion formation.Add a catalytic amount of acetic acid, especially for ketones.[4][6] Increase reaction time or gently heat the reaction mixture.
Premature reduction of the starting carbonyl.Use a more selective reducing agent like NaBH(OAc)₃.[4][5] If using NaBH₄, ensure imine formation is complete before adding the reducing agent.
Formation of Alcohol Byproduct The reducing agent is too strong or was added too early.Switch to NaBH(OAc)₃ or NaBH₃CN.[3][4]
Unreacted Starting Material Steric hindrance of the amine or carbonyl.Increase reaction temperature and/or time. Consider a more reactive analogue of the carbonyl compound if possible.
Deactivation of the catalyst.Ensure high purity of reagents and solvents.

Conclusion

The reductive amination of methyl 5-hydroxypiperidine-2-carboxylate is a highly effective transformation for the synthesis of diverse N-substituted piperidine derivatives. The key to success lies in the chemoselective reaction conditions that respect the molecule's inherent functionalities. The use of mild reducing agents, particularly sodium triacetoxyborohydride, in a one-pot protocol offers a reliable, efficient, and operationally simple method for accessing these valuable compounds. The protocols and guidelines presented herein provide a robust framework for researchers to successfully implement this critical synthetic transformation.

References

  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). Highly chemoselective reductive amination of carbonyl compounds promoted by InCl3/Et3SiH/MeOH system. The Journal of Organic Chemistry, 73(22), 8829–8837. [Link]

  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). Highly chemoselective reductive amination of carbonyl compounds promoted by InCl3/Et3SiH/MeOH system. PubMed, 18939879. [Link]

  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 8829–8837. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 794. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]

  • Boston University. (2011). Reductive Amination Reaction. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8643532. [Link]

  • ResearchGate. (2011). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Retrieved March 7, 2026, from [Link]

  • Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 7, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved March 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved March 7, 2026, from [Link]

Sources

Application

Synthesis of Diazabicyclooctane (DBO) β-Lactamase Inhibitors via (2S,5S)-Hydroxypipecolate: A Comprehensive Protocol

Executive Summary & Scientific Rationale The rapid proliferation of multi-drug resistant (MDR) Gram-negative pathogens has driven a renaissance in the development of novel antimicrobial adjuvants[1]. Diazabicyclooctanes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rapid proliferation of multi-drug resistant (MDR) Gram-negative pathogens has driven a renaissance in the development of novel antimicrobial adjuvants[1]. Diazabicyclooctanes (DBOs), exemplified by Avibactam and Relebactam, represent a breakthrough class of non-β-lactam β-lactamase inhibitors. Unlike classical inhibitors, DBOs operate via a reversible covalent acylation of the active-site serine, effectively neutralizing Class A, C, and some Class D β-lactamases without undergoing hydrolytic degradation[1].

The structural integrity and biological efficacy of these inhibitors are strictly governed by the precise stereochemistry of their 1,6-diazabicyclo[3.2.1]octane core[2]. The synthesis of this complex bicyclic architecture heavily relies on the chiral building block (2S,5S)-5-hydroxypipecolate (often utilized as its ethyl or methyl ester)[3].

This application note details the causal methodologies, critical process parameters, and self-validating protocols required to synthesize the DBO core from (2S,5S)-hydroxypipecolate via a stereoinvertive pathway.

Mechanistic Pathway: The Stereochemical Imperative

The biological activity of Avibactam is dependent on the (1R,2S,5R) configuration of its DBO core[2]. However, highly efficient chemoenzymatic syntheses and asymmetric reductions (such as CBS reduction of 5-ketopipecolate) predominantly yield the trans-diastereomer, (2S,5S)-5-hydroxypipecolate[3][4].

To achieve the requisite cis-configuration (2S,5R), the C5-hydroxyl group must undergo a complete Walden inversion. This is accomplished by activating the hydroxyl group as a highly reactive trifluoromethanesulfonate (triflate), followed by a stereospecific S_N2 displacement using O-benzylhydroxylamine[2].

G A (2S,5S)-5-Hydroxypipecolate (Trans-isomer) B N-Boc Protection (Boc2O, Et3N) A->B C OH Activation (Tf2O, 2,6-Lutidine) B->C D Stereoinvertive SN2 (O-Benzylhydroxylamine) C->D E (2S,5R)-5-(Benzyloxyamino) piperidine derivative D->E F Urea Cyclization (Triphosgene) E->F G DBO Core (Avibactam Precursor) F->G

Figure 1: Synthetic workflow from (2S,5S)-hydroxypipecolate to the DBO core via stereoinversion.

Quantitative Process Data

The following table summarizes the critical process parameters and expected quantitative outcomes for the transformation of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate into the DBO core.

Reaction StepChemical TransformationReagents & Critical ConditionsTarget StereochemistryTypical Yield (%)
1. Protection Amine to N-BocBoc₂O, Et₃N, DCM, 0 °C to RT(2S,5S) - Retention92 - 95
2. Activation Alcohol to TriflateTf₂O, 2,6-Lutidine, DCM, -78 °C(2S,5S) - Retention>95 (Crude)
3. Substitution Triflate to HydroxylamineNH₂OBn, DIPEA, MeCN, 0 °C(2S,5R) - Inversion70 - 75
4. Cyclization Diamine to Urea (DBO)Triphosgene, Et₃N, MeCN, High Dilution(1R,2S,5R) - Retention80 - 85

Self-Validating Experimental Protocols

Protocol 1: Stereoinvertive Amination of (2S,5S)-Hydroxypipecolate

Objective: Convert N-Boc-(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate to the (2S,5R) O-benzylhydroxylamine derivative.

Causality & Design: A triflate is specifically chosen over a mesylate or tosylate because the C5 position of the piperidine ring is highly prone to E2 elimination (forming a 3,4-dehydropiperidine alkene) under basic conditions. The superior leaving group ability of the triflate allows the S_N2 displacement to occur rapidly at lower temperatures (0 °C), effectively outcompeting the elimination pathway[2]. 2,6-Lutidine is utilized during triflation as a sterically hindered, non-nucleophilic base to prevent premature degradation of the intermediate.

Step-by-Step Methodology:

  • Triflation: Dissolve N-Boc-(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.5 equiv) dropwise, followed by the slow addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes. Maintain internal temperature below -70 °C.

  • Stir for 30 minutes at -78 °C.

  • In-Process Control (IPC) 1: Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.3) should be completely consumed, replaced by the less polar triflate (R_f ~0.6).

  • Substitution: In a separate flask, prepare a solution of O-benzylhydroxylamine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous acetonitrile (MeCN) at 0 °C.

  • Rapidly transfer the cold triflate solution into the hydroxylamine solution via cannula.

  • Allow the reaction to stir at 0 °C for 4 hours.

  • Validation Checkpoint: Isolate the crude product via standard aqueous workup. Perform ¹H-NMR analysis. The complete absence of an alkene multiplet at ~5.8 ppm validates the suppression of the E2 elimination side-reaction. The inversion is confirmed by the shift of the C5 methine proton, which transitions from a broad multiplet (axial-equatorial coupling in the trans-isomer) to a narrower signal characteristic of the cis-isomer.

Protocol 2: Urea Cyclization to the DBO Core

Objective: Form the 1,6-diazabicyclo[3.2.1]octane skeleton via intramolecular urea formation.

Causality & Design: Following the removal of the N-Boc protecting group (using TFA/DCM), the resulting diamine must be cyclized. Triphosgene is utilized as a safe, solid phosgene equivalent[2]. The reaction must be conducted under high dilution conditions (≤0.05 M). High dilution is a thermodynamic necessity; it statistically favors the intramolecular ring closure (forming the bicyclic core) over intermolecular nucleophilic attacks, which would lead to linear oligomerization and polymeric waste.

Step-by-Step Methodology:

  • Deprotection: Treat the (2S,5R)-intermediate with 20% TFA in DCM at room temperature for 2 hours. Concentrate in vacuo to yield the diamine TFA salt.

  • Cyclization Setup: Dissolve the diamine salt (1.0 equiv) in anhydrous MeCN to achieve a highly dilute concentration of 0.02 M.

  • Add triethylamine (Et₃N, 5.0 equiv) to neutralize the TFA salts and activate the amines. Cool the solution to 0 °C.

  • Phosgenation: Prepare a solution of triphosgene (0.4 equiv, delivering 1.2 equiv of phosgene) in MeCN. Add this solution dropwise to the diamine mixture over 2 hours using a syringe pump.

  • Stir for an additional 1 hour at room temperature.

  • Validation Checkpoint: Perform LC-MS analysis. The target DBO core will present a distinct[M+H]⁺ peak corresponding to the loss of two protons and the addition of a carbonyl group (+26 Da relative to the free diamine). The absence of higher molecular weight dimeric peaks confirms the success of the high-dilution strategy.

MOA A Avibactam (DBO Inhibitor) B Serine β-Lactamase (Active Site Serine) A->B Binding C Reversible Covalent Acylation B->C Nucleophilic Attack C->A Recyclization (Slow) D Enzyme Inhibition (Restored Efficacy) C->D Stable Complex

Figure 2: Mechanism of reversible covalent inhibition of serine β-lactamases by Avibactam.

Sources

Method

Preparation of diazabicyclooctane scaffolds from hydroxypiperidine precursors

Application Note: Stereoselective Synthesis of Diazabicyclooctane (DBO) Scaffolds from Hydroxypiperidine Precursors Executive Summary The 1,6-diazabicyclo[3.2.1]octane (DBO) scaffold is a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Diazabicyclooctane (DBO) Scaffolds from Hydroxypiperidine Precursors

Executive Summary

The 1,6-diazabicyclo[3.2.1]octane (DBO) scaffold is a privileged structural motif in modern medicinal chemistry, most notably serving as the core pharmacophore in non-β-lactam β-lactamase inhibitors such as avibactam and relebactam[1]. Historically, the synthesis of these bridged bicyclic systems relied on complex ring-opening and carbonized cyclization sequences that suffered from poor atom economy and limited scalability[1].

Recent advancements in pathway engineering have established hydroxypiperidine derivatives—specifically 5-hydroxypiperidine-2-carboxylates—as the premier precursors for DBO synthesis. By leveraging chemoenzymatic resolution or transition-metal-catalyzed asymmetric dearomatization, researchers can now construct the highly strained [3.2.1] bicyclic urea core with exquisite stereocontrol and high overall yield[2][3]. This application note details the mechanistic rationale, comparative route data, and validated protocols for synthesizing DBO scaffolds from hydroxypiperidine precursors.

Mechanistic Insights & Pathway Engineering

Precursor Selection & Dearomatization

The most cost-effective and scalable route to the DBO scaffold begins with commercially available ethyl 5-hydroxypicolinate[1]. Rather than building the piperidine ring de novo, the aromatic pyridine ring is subjected to catalytic hydrogenation. Rhodium on carbon (Rh/C) is utilized instead of Palladium (Pd/C) to prevent the unwanted hydrogenolysis of the critical C5-hydroxyl group. This dearomatization yields rac-ethyl 5-hydroxypiperidine-2-carboxylate, establishing the foundational 6-membered ring[2].

Causality in Chiral Resolution

Constructing the DBO core requires strict cis-stereochemistry at the C2 and C5 positions. Chemical catalytic methods for resolving the racemate often yield poor stereoselectivity (d.r. ≈ 1:1)[1]. To overcome this, a biocatalytic approach using Lipozyme CALB (Candida antarctica lipase B) is employed.

  • The Causality: CALB possesses a highly specific chiral binding pocket that exclusively recognizes and hydrolyzes the ester of the (2S,5S) enantiomer into its corresponding carboxylic acid, leaving the (2R,5R) enantiomer intact as an ester[1].

  • Self-Validating Separation: This enzymatic divergence creates a built-in purification system. The resulting (2S,5S)-acid is highly water-soluble, while the unreacted ester remains organic-soluble, allowing for complete isolation via simple liquid-liquid phase separation without the need for chromatography[1].

Intramolecular Urea Cyclization

Following the protection of the secondary amine (Boc) and the conversion of the C5-hydroxyl into an O-benzyl hydroxylamine, the Boc group is cleaved to expose the piperidine nitrogen[4]. The critical formation of the 1,6-diazabicyclo[3.2.1]octane core is achieved using triphosgene.

  • The Causality: Triphosgene acts as a safe, electrophilic carbonyl di-cation equivalent. The secondary amine of the piperidine ring is significantly more nucleophilic than the sterically hindered O-benzyl hydroxylamine. Consequently, the piperidine nitrogen attacks the carbonyl first. A subsequent intramolecular attack by the hydroxylamine nitrogen expels the remaining chloride, forming the rigid urea bridge and locking the molecule into the [3.2.1] bicyclic conformation[4].

Workflow Visualization

DBO_Workflow SM Ethyl 5-hydroxypicolinate (Starting Material) Hydro Catalytic Hydrogenation (Rh/C, H2) SM->Hydro Racemate rac-Ethyl 5-hydroxypiperidine -2-carboxylate Hydro->Racemate Enzyme Enzymatic Resolution (Lipozyme CALB) Racemate->Enzyme Chiral (2S,5S)-5-hydroxypiperidine -2-carboxylate Enzyme->Chiral Enantioselective Hydrolysis Protect Boc Protection & O-Benzylation Chiral->Protect Intermediate Protected Hydroxylamine Piperidine Protect->Intermediate Cyclize Urea Formation & Cyclization Intermediate->Cyclize Triphosgene DBO 1,6-Diazabicyclo[3.2.1]octane (DBO) Scaffold Cyclize->DBO Ring Closure

Figure 1: Chemoenzymatic synthetic workflow for DBO scaffold generation from hydroxypicolinate.

Comparative Route Analysis

To select the optimal pathway for DBO scaffold generation, researchers must weigh scalability against catalytic efficiency. The table below summarizes the quantitative performance of the primary synthetic strategies[1][3][4].

Synthetic RouteChiral Induction MethodOverall YieldEnantiomeric Excess (ee)ScalabilityKey Advantage
Classical Resolution Chiral auxiliary / crystallization< 5%> 95%LowEarly proof-of-concept; no specialized catalysts needed.
Chemoenzymatic Lipozyme CALB Hydrolysis~ 24%> 99%High (400g+)Highly cost-effective; utilizes green aqueous buffers.
Asymmetric Hydrogenation Ir-catalyzed dearomatization~ 35%97%Medium (Gram-scale)Bypasses racemate formation; direct access to cis-isomer.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation to rac-Ethyl 5-Hydroxypiperidine-2-carboxylate
  • Objective: Dearomatization of the pyridine precursor without cleaving the hydroxyl group.

  • Procedure:

    • Charge a high-pressure reaction vessel with ethyl 5-hydroxypicolinate (1.0 equiv) and absolute ethanol (0.6 M concentration).

    • Add Rh/C (10% w/w loading, 0.1 equiv by weight) carefully under an inert argon atmosphere[2].

    • Purge the vessel with hydrogen gas three times, then pressurize to 200.0 psi[2].

    • Stir vigorously at room temperature for 12 hours.

  • Causality Note: The high pressure (200 psi) is mandatory to overcome the resonance stabilization energy of the aromatic pyridine ring. Rh/C is specifically selected over Pd/C to suppress the hydrogenolysis of the C5 C-O bond.

  • Validation/QC Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot completely disappears. Filter through a Celite pad to remove the catalyst; the crude product can be used directly[2].

Protocol B: Lipase-Catalyzed Resolution
  • Objective: Isolate the (2S,5S)-enantiomer via stereospecific enzymatic hydrolysis.

  • Procedure:

    • Dissolve the crude rac-ethyl 5-hydroxypiperidine-2-carboxylate in a 0.1 M potassium phosphate buffer solution[2].

    • Critical Step: Adjust the pH of the solution precisely to 7.5 using dipotassium hydrogen phosphate[2].

    • Add Lipozyme CALB (5000 LU/g, 1.0 equiv by weight relative to starting material)[2].

    • Stir gently at room temperature for 12 hours.

  • Causality Note: Maintaining pH 7.5 is non-negotiable. A pH > 8.0 will induce background chemical saponification (destroying enantiomeric excess), while a pH < 7.0 severely inhibits the lipase's catalytic triad.

  • Validation/QC Check: Extract the aqueous mixture with ethyl acetate. The unwanted (2R,5R)-ester partitions into the organic layer. The desired (2S,5S)-5-hydroxypiperidine-2-carboxylate acid remains in the aqueous layer. Lyophilize the aqueous layer to obtain the pure chiral precursor[1].

Protocol C: DBO Scaffold Cyclization via Triphosgene
  • Objective: Construct the 1,6-diazabicyclo[3.2.1]octane core from the deprotected hydroxylamine intermediate.

  • Procedure:

    • Dissolve the free-base piperidine intermediate (containing the C2-ester and C5-O-benzyl hydroxylamine) in anhydrous dichloromethane (DCM) under argon.

    • Cool the solution to 0 °C using an ice bath.

    • Add triphosgene (0.4 equiv, delivering 1.2 equiv of phosgene) in a single portion[4].

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise over 30 minutes to neutralize the generated HCl.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality Note: The slow addition of the base ensures that the local concentration of HCl remains low, preventing the protonation of the hydroxylamine nitrogen, which must remain nucleophilic to execute the intramolecular ring closure[4].

  • Validation/QC Check: Quench with saturated aqueous NaHCO3. Extract with DCM. Perform LC-MS analysis on the organic layer; the target DBO scaffold will exhibit a distinct [M+H]+ mass shift corresponding to the addition of the carbonyl bridge (+26 Da relative to the starting free base).

References

  • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: Organic Process Research & Development (ACS Publications) URL: [1]

  • Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors Source: European Journal of Medicinal Chemistry (SciSpace) URL: [4]

  • Title: Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters Source: Organic Chemistry Frontiers (RSC Publishing) URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Welcome to the technical support center for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this chiral molecule and preventing its epimerization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical purity of your compound throughout your experimental workflows.

Introduction: The Challenge of Stereochemical Stability

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry. Its efficacy and safety in downstream applications are intrinsically linked to its specific stereochemical configuration. However, the stereocenter at the C2 position, being alpha to a carbonyl group, is susceptible to epimerization, potentially leading to the formation of the undesired (2R,5S) diastereomer. Understanding and controlling the factors that influence this process are paramount for successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate?

A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate, the primary concern is the inversion of the stereocenter at the C2 position, which would convert the desired (2S,5S) diastereomer into the (2R,5S) diastereomer.

Q2: What is the chemical mechanism behind the epimerization of this molecule?

A2: The epimerization at the C2 position is primarily driven by the acidity of the alpha-hydrogen at this position, which is adjacent to the ester's carbonyl group. Under basic or acidic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both the original (2S) and the epimerized (2R) configurations.[1]

Q3: What are the main factors that can induce epimerization?

A3: The main factors are:

  • pH: Both basic and acidic conditions can catalyze epimerization. Bases directly deprotonate the C2-hydrogen, while acids can catalyze enolization.

  • Temperature: Higher temperatures provide the energy to overcome the activation barrier for epimerization.[2]

  • Solvent: Polar aprotic solvents can increase the rate of epimerization.[3][4]

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of epimerization.

Q4: How does the cis-5-hydroxy substituent affect the stability and potential for epimerization?

A4: The presence and stereochemistry of substituents on the piperidine ring influence the thermodynamic stability of the different diastereomers. In many substituted piperidines, a trans configuration of substituents is thermodynamically more stable than a cis configuration due to the minimization of steric interactions.[5][6] This implies that under conditions that allow for equilibration (thermodynamic control), there might be a driving force for the epimerization of the C2-carboxylate from the cis (2S,5S) to a trans (2R,5S) relationship with the 5-hydroxy group, if the latter is more stable. The hydroxyl group itself can also influence the acidity of the C2 proton through electronic effects.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: My final product is a mixture of (2S,5S) and (2R,5S) diastereomers after synthesis or workup.

  • Potential Cause 1: Harsh Reaction Conditions.

    • Explanation: Your reaction conditions (e.g., high temperature, strong base/acid) are promoting epimerization. Many synthetic routes to substituted piperidines can yield different diastereomers depending on whether the reaction is under kinetic or thermodynamic control.[5][6][8][9] The cis isomer is often the kinetically favored product under milder, low-temperature conditions, while the trans isomer may be the more thermodynamically stable product favored at higher temperatures or with prolonged reaction times.

    • Solution:

      • Temperature Control: Maintain low temperatures throughout your reaction and workup. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

      • Reagent Selection: If using a base, opt for a weaker, non-nucleophilic base. If your reaction is acid-catalyzed, use the mildest acid possible.

      • Reaction Time: Monitor your reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to potentially epimerizing conditions.

  • Potential Cause 2: Inappropriate Workup Procedure.

    • Explanation: Aqueous workups with strongly acidic or basic solutions can cause epimerization.

    • Solution:

      • Neutralize Carefully: If an acidic or basic workup is necessary, perform the neutralization at low temperatures (0 °C or below) and as quickly as possible.

      • Buffer Systems: Consider using a buffered aqueous solution to maintain a pH closer to neutral during extraction.

Problem 2: The diastereomeric ratio of my purified compound changes over time during storage.

  • Potential Cause 1: Improper Storage Conditions.

    • Explanation: The compound may be slowly epimerizing in solution or even in the solid state if stored improperly. Traces of acid or base in the storage solvent or on the surface of the solid can catalyze this process.

    • Solution:

      • Storage Solvent: Store the compound in a non-polar, aprotic solvent if solution storage is necessary. However, storage as a dry, crystalline solid is generally preferred.

      • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components like CO2, which can form carbonic acid with residual moisture.

      • Temperature: Store at low temperatures (e.g., -20 °C) to minimize the rate of any potential degradation or epimerization.

      • Purity: Ensure the purified compound is free of any acidic or basic impurities from the purification process.

Problem 3: I am trying to perform a reaction on the ester or hydroxyl group, but I am observing significant epimerization at C2.

  • Potential Cause 1: Base-Catalyzed Hydrolysis of the Ester.

    • Explanation: Standard saponification conditions (e.g., NaOH in methanol) are highly basic and will rapidly cause epimerization at the C2 position.

    • Solution:

      • Enzymatic Hydrolysis: Consider using a lipase for the hydrolysis of the methyl ester. Enzymatic reactions are often highly specific and occur under mild pH and temperature conditions, thus preserving the stereochemical integrity.

      • Acid-Catalyzed Hydrolysis: While still a risk, carefully controlled acid-catalyzed hydrolysis at low temperatures might be an option. However, this requires careful optimization.

  • Potential Cause 2: Reaction at the Hydroxyl Group Under Basic Conditions.

    • Explanation: If you are, for example, trying to deprotonate the hydroxyl group with a strong base for a subsequent reaction, you will also deprotonate the C2 position, leading to epimerization.

    • Solution:

      • Protecting Groups: Protect the C2-ester and/or the piperidine nitrogen before carrying out reactions at the hydroxyl group. This can alter the acidity of the C2 proton and prevent the formation of the enolate.

      • Mild Bases: Use the mildest base possible that can still effect the desired transformation at the hydroxyl group.

Data Presentation

Parameter Condition to Avoid Recommended Condition Rationale
pH Strong acids (e.g., conc. HCl) or strong bases (e.g., NaOH, KOtBu)Near-neutral (pH 6-8) or use of non-nucleophilic organic bases (e.g., DIPEA) with additives.Minimizes catalysis of enolate/enol formation.[1]
Temperature Elevated temperatures (> room temp), prolonged heatingLow temperatures (e.g., -78 °C to 0 °C)Reduces the thermal energy available to overcome the activation barrier for epimerization.[2]
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Non-polar or less polar solvents (e.g., Toluene, Dichloromethane)Can slow down the rate of proton abstraction and enolate formation.[4]
Additives (for coupling) Carbodiimides (e.g., EDC) aloneCoupling reagents with racemization-suppressing additives (e.g., HATU/HOAt, PyBOP/HOBt)Additives form active esters that are less prone to epimerization.[2][3]

Experimental Protocols

Protocol 1: Analytical Method for Detecting Epimerization

This protocol outlines a general method for separating and quantifying the (2S,5S) and (2R,5S) diastereomers using High-Performance Liquid Chromatography (HPLC).

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns are often a good starting point for separating stereoisomers.[10] Alternatively, since you are separating diastereomers, a standard silica or C18 column may provide separation.[11]

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of water and acetonitrile or methanol can be used. The exact ratio will need to be optimized.

  • Method Development:

    • Start with an isocratic elution (e.g., 90:10 hexane:isopropanol).

    • Inject a standard of your (2S,5S) material and a sample that you suspect has epimerized.

    • Adjust the mobile phase composition to achieve baseline separation of the two diastereomeric peaks.

    • If separation is challenging, consider modifying the mobile phase with small amounts of an acid or base (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine), but be mindful that this could cause on-column epimerization.

  • Quantification: Integrate the peak areas of the two diastereomers to determine their relative ratio.

Protocol 2: Recommended Storage of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
  • Purification: Ensure the compound is highly pure and free from any acidic or basic residues from chromatography or workup. If purified by chromatography, ensure all solvent is removed under high vacuum.

  • Physical State: Store as a crystalline solid if possible.

  • Atmosphere: Place the solid in a clean, dry vial. Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store the sealed vial at -20 °C.

  • Solution Storage (if necessary): If the compound must be stored in solution, use a dry, non-polar, aprotic solvent such as toluene. Prepare the solution under an inert atmosphere and store at -20 °C. Re-analyze the purity of the solution periodically to check for degradation.

Visualizations

Epimerization_Mechanism cluster_main Epimerization at C2 cluster_factors Influencing Factors S_isomer (2S,5S) Isomer (Desired Product) Enolate Planar Enolate Intermediate S_isomer->Enolate + Base (-H⁺) or + Acid (Enolization) Enolate->S_isomer + H⁺ (re-face attack) R_isomer (2R,5S) Isomer (Epimerized Product) Enolate->R_isomer + H⁺ (si-face attack) Base Strong Base Base->Enolate Acid Strong Acid Acid->Enolate Temp High Temperature Temp->Enolate

Caption: Mechanism of base/acid-catalyzed epimerization at C2.

Troubleshooting_Workflow Start Epimerization Detected? Check_Synthesis Review Synthesis Conditions (Temp, Reagents, Time) Start->Check_Synthesis During Synthesis Check_Workup Analyze Workup Procedure (pH, Temp) Start->Check_Workup After Workup Check_Storage Evaluate Storage (Solvent, Temp, Atmosphere) Start->Check_Storage During Storage Check_Downstream Assess Downstream Reaction (e.g., Hydrolysis) Start->Check_Downstream In Subsequent Step Optimize_Synthesis Use Milder Conditions (Lower Temp, Weaker Base/Acid) Check_Synthesis->Optimize_Synthesis Optimize_Workup Neutralize at Low Temp Use Buffers Check_Workup->Optimize_Workup Optimize_Storage Store as Dry Solid at -20°C Under Inert Gas Check_Storage->Optimize_Storage Optimize_Downstream Use Enzymatic Methods or Protecting Groups Check_Downstream->Optimize_Downstream End Stereochemical Purity Maintained Optimize_Synthesis->End Optimize_Workup->End Optimize_Storage->End Optimize_Downstream->End

Caption: Troubleshooting workflow for addressing epimerization.

References

Sources

Optimization

Improving yield in the synthesis of 5-hydroxypiperidine-2-carboxylate esters

Welcome to the Technical Support Center for the synthesis of 5-hydroxypiperidine-2-carboxylate esters (also known as 5-hydroxypipecolic acid esters). These compounds are critical structural motifs and intermediates in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-hydroxypiperidine-2-carboxylate esters (also known as 5-hydroxypipecolic acid esters). These compounds are critical structural motifs and intermediates in the development of β-lactamase inhibitors (such as Avibactam) and various alkaloid-derived therapeutics[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. This center provides a deep dive into the causality behind common synthetic failures, establishes self-validating protocols , and grounds every recommendation in field-proven literature.

Synthetic Pathway & Reaction Workflow

Understanding the physical and stereochemical flow of the synthesis is the first step in diagnosing yield loss. Below is the optimized workflow for diastereoselective synthesis.

SynthesisWorkflow A Starting Material (e.g., L-Glutamic Acid) B N-Protected Cyclic Enamide A->B Cyclization C Epoxidation (Oxone, MeOH) B->C D N,O-acetal Intermediate C->D Diastereoselective Ring-Opening E Hydrogenation (Pd/C, EtOAc) D->E F 5-Hydroxypiperidine-2- carboxylate ester E->F High Yield (trans-isomer) G Byproduct: Hydrophobic Lactone E->G In-situ Lactonization (cis-isomer)

Workflow for diastereoselective synthesis of 5-hydroxypiperidine-2-carboxylate esters.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I losing significant yield to lactonization during the deprotection or esterification steps?

  • Causality: The cis-isomer of 5-hydroxypipecolic acid derivatives places the C5-hydroxyl and C2-carboxylate groups in extremely close spatial proximity. Under acidic deprotection or standard esterification conditions, this proximity thermodynamically drives an intramolecular transesterification, forming a bicyclic lactone[3].

  • Solution: To maximize the yield of the open-chain ester, you must maintain strict temperature control (e.g., 60–70 °C) and neutralize the reaction promptly; deviations below 60 °C during certain halogenation/esterification steps have been shown to drop total yields to less than 7%[2].

  • Pro-Tip: If the trans-isomer is your actual target, you can exploit this lactonization as a self-validating purification mechanism . Because the lactone is highly hydrophobic, it can be easily separated from the trans-ester via a simple aqueous/organic extraction, entirely eliminating the need for silica gel column chromatography[2][3].

Q2: How can I improve the diastereoselectivity during the oxidation of the piperidine ring to favor the (2S,5R) configuration?

  • Causality: Traditional hydroboration-oxidation of tetrahydropyridines often yields a poor diastereomeric ratio because the incoming reagent lacks strong facial direction from the distant chiral center at C2.

  • Solution: Utilize an enamide epoxidation strategy. Treating an N-protected cyclic enamide with Oxone in methanol invokes an immediate, highly diastereoselective ring-opening of the unstable epoxide intermediate[4]. This method leverages the steric bulk of the N-protecting group, yielding the N,O-acetal with up to 96:4 diastereoselectivity for the (2S,5R)-configured product[4].

Q3: My hydrogenation step (Pd/C) is stalling or yielding degradation products. What is the optimal solvent system?

  • Causality: The choice of solvent dictates the solubility of the N,O-acetal intermediate and modulates the activity of the palladium catalyst. Using highly polar protic solvents (like pure methanol) during this specific reduction can cause over-reduction or undesired side-reactions with the N-acyliminium ion precursor[4].

  • Solution: Switch the hydrogenation solvent to Ethyl Acetate (EtOAc). EtOAc provides a smooth reduction of the intermediate, preventing the degradation of the ester and avoiding undesired ring-opening. This specific modification consistently affords the hydrogenated product in excellent yields (up to 87% overall from the enamide)[4].

Standard Operating Procedures (SOPs)

Protocol: High-Yield Diastereoselective Epoxidation & Reduction This is a self-validating protocol designed to isolate the (2S,5R)-5-hydroxypiperidine-2-carboxylate methyl ester.

Phase 1: Epoxidation (Oxone/MeOH)

  • Preparation: Dissolve the N-protected cyclic enamide precursor in anhydrous Methanol (MeOH) and cool the vessel to 0 °C.

  • Addition: Add Oxone (potassium peroxymonosulfate) portion-wise. Causality: Gradual addition controls the exothermic formation of the unstable epoxide intermediate, preventing thermal degradation[4].

  • Validation Check: The reaction should rapidly transition to the N,O-acetal as the epoxide undergoes immediate ring-opening in MeOH. Monitor via TLC; the reaction is complete when the UV-active enamide spot is fully consumed.

Phase 2: Hydrogenation (Pd/C in EtOAc) 4. Solvent Exchange: Concentrate the methanolic solution under reduced pressure and re-dissolve the crude N,O-acetal in Ethyl Acetate (EtOAc)[4]. Critical: Do not carry residual MeOH into the hydrogenation reactor. 5. Catalysis: Add 10 wt% Pd/C catalyst. Purge the reaction vessel with Argon three times, followed by Hydrogen gas. 6. Reduction: Stir vigorously under an H2 atmosphere (1 atm) at room temperature until hydrogen uptake ceases. 7. Validation Check: Filter the catalyst through a pad of diatomaceous earth (Celite). The filtrate should contain the diastereomerically pure target ester.

Phase 3: Isolation & Lactone Separation 8. Isomer Separation: If a mixture of diastereomers is present, subject the mixture to mild acidic conditions to induce in-situ lactonization of the cis-isomer[3]. 9. Extraction: Extract with an organic solvent (e.g., dichloromethane). The hydrophobic lactone will partition into the organic layer, leaving the pure trans-5-hydroxypiperidine-2-carboxylate ester in the aqueous layer[3].

Quantitative Data Summary

Use the following table to benchmark your expected yields and identify the limitations of your chosen synthetic route.

Synthetic StrategyTarget ConfigurationKey Reagents / SolventDiastereomeric Ratio (d.e.)Overall YieldPrimary Limitation / Troubleshooting
Enamide Epoxidation (2S,5R)Oxone, MeOH / EtOAc96:487%Requires strict solvent switch to EtOAc for the reduction step to prevent degradation[4].
Acid Hydrolysis & Crystallization (2S,5S)HCl, Acetone WashN/A (Pure Salt)96%Requires inert argon atmosphere during filtration to prevent hygroscopic degradation[5].
Temp-Controlled Halogenation (2S,5S)HCl, 1,4-Dioxane (60-70 °C)>95% (HPLC)79.9%Deviations below 60 °C drastically reduce yield (<7%) due to incomplete conversion[2].
Direct Keto-Acid Reduction MixedNaBH4, EthanolN/AVariableHigh formation of allo-isomer; requires tedious optical resolution[6].

References

  • Title: US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid Source: Google Patents URL
  • Title: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives Source: Radboud Repository (Organic Letters) URL: [Link]

  • Title: Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid Source: ResearchGate URL: [Link]

  • Title: DISSERTATION FOR THE DEGREE OF DOCTOR OF PHILOSOPHY (Synthesis of 5-hydroxypipecolic acid derivatives) Source: Kyushu Institute of Technology URL: [Link]

  • Title: CN110577490B - Synthetic method of abamectin intermediate (2S,5S)

Sources

Troubleshooting

Minimizing ester hydrolysis during N-protection of piperidine carboxylates

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the synthesis of piperidine-based scaffolds (such as nipecotic acid, pipecolic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the synthesis of piperidine-based scaffolds (such as nipecotic acid, pipecolic acid, and isonipecotic acid derivatives).

Below, you will find mechanistic troubleshooting steps, validated experimental protocols, and FAQs to help you achieve quantitative N-protection while preserving sensitive ester functionalities.

Diagnostic Overview: The Causality of Ester Hydrolysis

During the N-protection of secondary amines (using reagents like Boc₂O, Cbz-Cl, or Fmoc-Cl), basic conditions are typically employed to neutralize amine salts and scavenge acid byproducts. However, piperidine carboxylates are highly susceptible to base-catalyzed ester hydrolysis (saponification) [5].

The Mechanism of Failure: Strong aqueous bases (e.g., NaOH, KOH) generate a high concentration of nucleophilic hydroxide ions. The proximity of the basic piperidine nitrogen exerts an inductive electron-withdrawing effect, making the ester carbonyl carbon highly electrophilic and prone to hydroxide attack. Furthermore, the heat generated during biphasic phase separation or solvent evaporation exponentially accelerates this kinetic degradation [2].

Troubleshooting Workflow

Use the following decision tree to diagnose and correct the root cause of ester hydrolysis in your current synthetic route.

Troubleshooting Start Issue: Low Ester Yield (Hydrolysis Detected) Q1 What base was used? Start->Q1 A1_Strong Strong Base (NaOH, KOH) Q1->A1_Strong A1_Weak Weak/Organic Base (NaHCO3, DIPEA) Q1->A1_Weak Action1 Switch to mild organic bases (e.g., DIPEA, Et3N) or weak biphasic (NaHCO3) A1_Strong->Action1 Q2 What is the solvent system? A1_Weak->Q2 A2_Aq Aqueous/Alcohols Q2->A2_Aq A2_Org Anhydrous Organic (DCM, THF) Q2->A2_Org Action2 Switch to anhydrous DCM or catalyst-free 'on-water' conditions A2_Aq->Action2 Q3 Workup conditions? A2_Org->Q3 A3_Warm Room Temp / Prolonged Q3->A3_Warm A3_Cold Ice-Cold / Rapid Q3->A3_Cold Action3 Perform rapid, ice-cold washes. Dry organic layer immediately. A3_Warm->Action3 Action4 Consider increasing ester steric hindrance (e.g., t-butyl) or check reagent equivalents. A3_Cold->Action4

Caption: Decision tree for diagnosing and resolving ester hydrolysis during N-protection.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality between reaction parameters and hydrolysis rates, the table below summarizes typical outcomes for the N-Boc protection of methyl nipecotate across various conditions.

Reaction ConditionBase EmployedSolvent SystemEster Hydrolysis (%)N-Protected Ester Yield (%)
Standard Schotten-Baumann1M NaOH (2.0 eq)THF / H₂O (1:1)45 - 60%35 - 50%
Mild BiphasicSat. NaHCO₃DCM / H₂O (1:1)5 - 10%85 - 90%
Anhydrous OrganicDIPEA (1.5 eq)Anhydrous DCM< 2%> 95%
Catalyst-Free "On-Water"NoneH₂O (Suspension)< 1%> 98%

Validated Experimental Protocols

Protocol A: Anhydrous N-Boc Protection (Recommended for Highly Sensitive Esters)

Self-Validating Mechanism: By strictly excluding water and utilizing a sterically hindered, non-nucleophilic organic base (DIPEA), the nucleophilic attack on the ester carbonyl is structurally and chemically prevented.

  • Preparation: Dissolve the piperidine carboxylate ester hydrochloride salt (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (N₂ or Ar).

  • Neutralization: Cool the solution to 0 °C using an ice bath. Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.2 eq, 22.0 mmol). Note: The extra equivalent is required to neutralize the HCl salt.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11.0 mmol) in anhydrous DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Ninhydrin stain to detect the disappearance of the secondary amine).

  • Workup: Quench the reaction with ice-cold 5% aqueous citric acid (20 mL) to remove unreacted amine and DIPEA. Separate the organic layer immediately. Wash with ice-cold brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure [2].

Protocol B: Catalyst-Free "On-Water" N-Boc Protection (Green Chemistry Approach)

Self-Validating Mechanism: Di-tert-butyl dicarbonate is activated by the hydrogen-bonding network at the organic-water interface. The complete absence of base entirely eliminates the hydroxide-driven saponification pathway [1][3].

  • Preparation: Suspend the free-base piperidine carboxylate ester (10.0 mmol) in deionized water (20 mL). (Note: If starting from a hydrochloride salt, it must be pre-neutralized and extracted as a free base prior to this protocol).

  • Reagent Addition: Add Boc₂O (1.05 eq, 10.5 mmol) directly to the aqueous suspension at room temperature.

  • Reaction: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 1–2 hours. The reaction relies on the hydrophobic effect and interfacial activation.

  • Workup: Extract the product with ethyl acetate (2 × 20 mL). Wash the combined organic layers with cold brine, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why is my methyl pipecolate hydrolyzing even when using weak bases like NaHCO₃? A: Pipecolic acid esters (2-substituted piperidines) are uniquely susceptible to hydrolysis due to the close spatial proximity of the nitrogen atom to the ester group. Even weak bases can promote hydrolysis if the reaction is left stirring for extended periods. Switch to Protocol A (anhydrous DIPEA) to eliminate aqueous base entirely.

Q: Does the choice of the ester group (methyl vs. ethyl vs. tert-butyl) matter during N-protection? A: Yes, significantly. Steric hindrance plays a critical role in ester stability [4]. Methyl esters are the least hindered and most prone to nucleophilic attack. Ethyl esters offer marginal improvement, while tert-butyl esters are highly resistant to base-catalyzed hydrolysis due to severe steric shielding. If your synthetic route allows, utilizing a tert-butyl ester can bypass these hydrolysis issues entirely.

Q: Can I use DMAP as a catalyst to speed up the protection and reduce reaction time? A: While 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst, it can also act as an acyl transfer agent that inadvertently activates the ester carbonyl toward hydrolysis if trace water is present. For secondary amines like piperidines, Boc₂O is usually reactive enough without DMAP. If a catalyst is absolutely required, keep the system strictly anhydrous.

Q: How does the workup temperature affect product recovery? A: Ester hydrolysis is a kinetically driven process that accelerates exponentially with heat. The heat generated during the evaporation of solvents or prolonged phase separation at room temperature can trigger late-stage hydrolysis. Always perform aqueous washes with ice-cold solutions and dry the organic layer immediately to arrest the kinetics of saponification [2].

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions Source: BenchChem URL
  • A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions Source: Bentham Science Publishers URL
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide URL
  • CN106831540A - Preparation method of (S)
Optimization

Troubleshooting low reactivity of the C5-hydroxyl group in substitution reactions

Category: Substitution Reactions & Glycosylation Topic: Overcoming Low Reactivity of the C5-Hydroxyl Group Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Category: Substitution Reactions & Glycosylation Topic: Overcoming Low Reactivity of the C5-Hydroxyl Group Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to help you troubleshoot and overcome the notoriously low reactivity of the C5-hydroxyl (C5-OH) group in complex synthetic scaffolds. Rather than providing generic advice, this guide deconstructs the physical chemistry behind the unreactivity and provides field-proven, self-validating protocols to force these challenging substitutions.

Section 1: Root Cause Analysis (The "Why")

Q: Why is the C5-OH group in my target molecule resisting substitution even under forcing conditions? A: The low reactivity of the C5-OH group is rarely a simple kinetic issue; it is almost always dictated by the rigid three-dimensional topography of your specific scaffold. The root cause generally falls into one of two distinct paradigms [1, 2]:

  • Steric Hindrance & Axial Positioning (Carbohydrates/Pyranosides): In complex glycans, such as Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) inner core oligosaccharides, the C5-OH is often axially positioned. When attempting to build highly crowded branched structures (e.g., 3,4-branched heptosides), the axial C5-OH is buried within the steric bulk of the surrounding protecting groups and adjacent sugar rings. This creates a severe mismatch in reactivity between the weak C5-OH nucleophile and the transiently activated glycosyl donor [1].

  • Intramolecular Hydrogen Bonding & Resonance (Flavonoids/Polyphenols): In natural products like quercetin, the C5-OH is situated directly adjacent to a C4-ketone. This proximity forces a highly stable, six-membered intramolecular hydrogen bond. Furthermore, resonance conjugation with the C4-keto function severely dampens the nucleophilicity of the C5 oxygen, making it the least reactive hydroxyl group on the entire scaffold [2].

C5_Troubleshooting Start Identify Scaffold Containing C5-OH Flavonoid Flavonoid / Polyphenol (e.g., Quercetin) Start->Flavonoid Carbohydrate Carbohydrate / Kdo (e.g., Pyranosides) Start->Carbohydrate HBond Root Cause: Intramolecular H-Bonding to C4-Ketone Flavonoid->HBond Steric Root Cause: Axial Position & Steric Hindrance Carbohydrate->Steric Sol1 Solution: Small Electrophiles (Allyl Bromide) + NaH HBond->Sol1 Sol2 Solution: Inverse Glycosylation & Carbonate Protection Steric->Sol2

Decision tree for diagnosing and resolving C5-OH low reactivity based on scaffold type.

Section 2: Troubleshooting Carbohydrate Scaffolds (Kdo & Pyranosides)

Q: Standard glycosylation at the C5-OH of my Kdo acceptor is failing, resulting in donor decomposition. How do I force the coupling? A: You must abandon standard glycosylation conditions. When the C5-OH is sterically hindered, its nucleophilic attack is slower than the degradation rate of the activated glycosyl donor. To solve this, you must implement Inverse Glycosylation combined with Protecting Group Tuning [1, 3].

By pre-activating the acceptor with the Lewis acid promoter and slowly adding the donor, you keep the steady-state concentration of the donor extremely low. As soon as a donor molecule enters the system, it is activated and immediately trapped by the vast excess of available acceptor, preventing donor-donor side reactions. Furthermore, you must swap bulky or acid-labile protecting groups (like 7,8-O-isopropylidene) for streamlined, stable groups (like 7,8-carbonate) to reduce steric shielding around the C5-OH [1].

Self-Validating Protocol: Inverse Glycosylation for Hindered C5-OH

This protocol utilizes a continuous feedback loop to ensure reaction integrity.

  • System Preparation: Dissolve the 7,8-carbonate protected Kdo acceptor (1.5 eq) in strictly anhydrous dichloromethane (DCM) under argon.

  • Acceptor Pre-activation: Add a catalytic amount of TMSOTf (0.2 eq) to the acceptor solution at room temperature.

    • Validation Check: Spot the mixture on a TLC plate. The acceptor must remain completely unchanged. Any degradation indicates moisture in the system or an unstable protecting group.

  • Slow Donor Addition: Dissolve the glycosyl donor (1.0 eq) in anhydrous DCM. Using a syringe pump, add the donor solution dropwise over 2 hours to the stirring acceptor/promoter mixture.

    • Validation Check: Monitor the reaction via TLC every 30 minutes during addition. The absence of glycal byproducts (often appearing as fast-moving, UV-active spots) validates that the slow addition rate is successfully preventing donor decomposition.

  • Quenching: Once addition is complete and donor is consumed, quench immediately with triethylamine to neutralize the TMSOTf, followed by aqueous workup.

Inverse_Glycosylation Step1 1. Acceptor + TMSOTf (Pre-activation) Step2 2. TLC Validation (No Degradation) Step1->Step2 Step3 3. Syringe Pump Donor Addition Step2->Step3 Step4 4. TLC Validation (No Glycal Formed) Step3->Step4

Workflow for self-validating inverse glycosylation to overcome steric hindrance.

Section 3: Troubleshooting Flavonoid Scaffolds (Quercetin)

Q: I cannot esterify or alkylate the C5-OH of quercetin, even with excess reagents. What are the alternatives? A: The C5-OH in quercetin is locked in a strong hydrogen bond with the C4-ketone. Attempting to react this position with bulky electrophiles (e.g., tribenzyl galloyl chloride) will fail due to a combination of steric exclusion and the high energetic cost of breaking the H-bond [2].

To overcome this, you must shift your strategy from using bulky modifying agents to highly reactive, sterically unencumbered electrophiles (like allyl bromide) paired with a strong, irreversible base (NaH). The allyl group can later be reduced to a propyl group or used as a handle for cross-metathesis, allowing you to build complexity after the initial difficult substitution is achieved.

Self-Validating Protocol: Selective Alkylation of H-Bonded C5-OH
  • Deprotonation: Dissolve the selectively protected quercetin derivative (where all OH groups except C5 are protected) in anhydrous DMF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Check: Observe the reaction visually. The evolution of hydrogen gas (bubbling) and a distinct color shift in the solution confirms the successful deprotonation of the stubborn C5-OH. Do not proceed until bubbling completely ceases.

  • Electrophile Trapping: Add allyl bromide (1.5 eq) dropwise to the cold phenoxide solution.

  • Thermal Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: A shift in the starting material spot on TLC to a slightly less polar position confirms the successful installation of the small allyl group.

Section 4: Quantitative Data Summary

The following table summarizes the causal relationships between protecting group/electrophile choices and the resulting substitution yields at the C5-OH position across different scaffolds[1, 2].

Scaffold TypeSubstrate / AcceptorModifying Agent (Donor/Electrophile)ConditionsYield / OutcomeCausality for Outcome
Carbohydrate Kdo 7,8-O-isopropylideneGlycosyl DonorBF3·Et2O, Standard additionComplex mixture / TraceIsopropylidene cleavage under Lewis acid conditions destroys the acceptor [1].
Carbohydrate Kdo 7,8-carbonateGlycosyl DonorTMSOTf, Inverse addition (RT)High yield (Hexasaccharide)Carbonate stability; inverse addition prevents donor degradation before C5-OH attack [1].
Flavonoid Quercetin (Tetrabenzyl)Tribenzyl galloyl chloridePyridine or NaH, Elevated Temp0% (Failed)Bulky electrophile cannot overcome C5-OH intramolecular H-bond and steric clash [2].
Flavonoid Quercetin (Tetrabenzyl)Allyl bromideNaH, DMF, 0 °C to RT88% (C5-O-allyl)Small, highly reactive electrophile efficiently traps the sterically hindered phenoxide [2].
References
  • Chemoenzymatic Synthesis of Campylobacter jejuni Lipo-oligosaccharide Core Domains to Examine Guillain–Barré Syndrome Serum Antibody Specificities Source: ACS Chemical Biology / NIH PMC URL
  • Synthesis and Antiviral Activity of Substituted Quercetins Source: Bioorganic & Medicinal Chemistry / NIH PMC URL
  • Industrial Chemical Glycan Synthesis (ICGS)
Troubleshooting

Technical Support Center: Optimization of Crystallization Conditions for Chiral Piperidine Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in overcoming the thermodynamic and kinetic hu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in overcoming the thermodynamic and kinetic hurdles associated with the chiral resolution of piperidine esters.

Below, you will find a visual workflow, targeted troubleshooting FAQs, a self-validating experimental protocol, and a quantitative breakdown of resolving agents.

I. Core Principles & Resolution Workflow

The separation of racemic piperidine esters via diastereomeric salt formation relies on maximizing the solubility product ( Ksp​ ) difference between the resulting salts. The workflow below illustrates the critical path from racemate to enantiopure product, emphasizing the feedback loops required to maintain kinetic control over the crystallization process.

G Racemate Racemic Piperidine Ester (Starting Material) Agent Add Chiral Resolving Agent (e.g., d-10-CSA) Racemate->Agent Heating Heat to Complete Dissolution (Thermodynamic Equilibration) Agent->Heating Cooling Controlled Cooling & Seeding (Kinetic Control) Heating->Cooling PAT In-line PAT Monitoring (Raman / FBRM) Cooling->PAT Cryst Selective Crystallization (Diastereomeric Salt A) Cooling->Cryst PAT->Cooling Adjust Cooling Rate Filter Filtration & Anti-solvent Wash Cryst->Filter Pure Enantiopure Piperidine Ester (ee > 95%) Filter->Pure

Workflow for diastereomeric salt resolution and crystallization of chiral piperidine esters.

II. Troubleshooting Guides & FAQs

Module 1: Resolving Agent Selection & Salt Formation

Q1: My diastereomeric salt precipitates as an oil or sticky gum instead of a crystalline solid. How do I induce crystallization? A1: Oiling out (liquid-liquid phase separation, LLPS) occurs when the solute's melting point in the solvent mixture is lower than the crystallization temperature. Piperidine esters are highly lipophilic, which often depresses the melting point of the resulting salt.

  • Causality & Solution: You must increase the lattice energy of the target salt. Switch to a resolving agent with a bulkier, rigid framework—such as1[1]. These agents enhance lattice differentiation and increase the melting point of the diastereomeric salt, promoting nucleation over phase separation. Additionally, ensure you are seeding the mixture at a temperature above the cloud point.

Q2: Both diastereomeric salts (Salt A and Salt B) co-precipitate, resulting in low enantiomeric excess (ee < 50%). How can I improve chiral purity? A2: This indicates that your resolution process is kinetically, rather than thermodynamically, controlled[2]. The metastable zone width (MZW) of the undesired salt (Salt B) is being breached due to rapid cooling.

  • Causality & Solution: To obtain Salt A with the highest chemical and chiral purity, you must delay the precipitation of Salt B[2]. Implement Process Analytical Technology (PAT) such as an in-line Raman probe. This allows you to monitor the supersaturation and polymorphic form in real-time, enabling you to dynamically adjust the cooling rate so the system remains strictly within the MZW of Salt A[2].

Module 2: Solvent Screening & Thermodynamics

Q3: How do I select the optimal solvent system for a novel piperidine ester? A3: The choice of solvent dictates the solubility product ( Ksp​ ) of the diastereomeric salts. A successful solvent system must provide sufficient solubility at reflux to allow thermodynamic equilibration, but possess a steep solubility curve upon cooling to drive supersaturation.

  • Causality & Solution: Use a binary solvent system (e.g., Ethanol/Water or Ethanol/Ether). The primary solvent (Ethanol) leverages the high solubility of the piperidine core, while the anti-solvent (Water or Ether) specifically modulates the solubility of the highly polar counterions[3]. Begin with a 9:1 ratio of solvent to anti-solvent and adjust based on the cloud point.

Module 3: Scale-Up & Yield Optimization

Q4: My yield is exceptionally low (< 15%) despite achieving high enantiomeric purity. How can I optimize this? A4: A low yield often stems from an overly high solvent volume or an unoptimized resolving agent stoichiometry. In classical resolution, the maximum theoretical yield is 50%. If you are achieving < 15%, the desired salt is remaining dissolved in the mother liquor[2].

  • Causality & Solution: First, perform a solvent evaporation study to concentrate the mother liquor, but be wary of co-precipitating Salt B. Alternatively, utilize a resolving agent that has proven to yield high single-crystallization recoveries for piperidine derivatives, such as N-sulphonyl pyroglutamic acid, which can achieve high ee% in a single pass due to its rigid structure restricting conformational freedom[1].

III. Step-by-Step Methodology: Self-Validating Protocol for Diastereomeric Resolution

This protocol is engineered as a self-validating system. At each critical juncture, a physical observation confirms that the thermodynamic parameters are correctly aligned.

Step 1: Racemate Preparation & Dissolution

  • Action: Dissolve the racemic piperidine ester (1.0 eq) in the primary solvent (e.g., 95% Ethanol) at ambient temperature.

  • Validation Check: The solution must be completely transparent. Any particulate matter will act as unselective heterogeneous nucleation sites and must be filtered out.

Step 2: Resolving Agent Addition

  • Action: Add the chiral resolving agent (e.g., 1.0 eq of (S)-(+)-camphorsulfonic acid) dissolved in the same solvent[3].

  • Causality: A 1:1 stoichiometry ensures that both enantiomers form salts, forcing the system to rely purely on the Ksp​ difference between the diastereomers rather than leaving one enantiomer as a highly soluble free base.

Step 3: Thermal Equilibration

  • Action: Heat the reactor to reflux (e.g., 78°C for ethanol) until a homogenous, clear solution is achieved. Hold for 30 minutes to ensure complete disruption of any pre-existing molecular clusters.

Step 4: Controlled Cooling & Seeding

  • Action: Cool the reactor at a linear, slow rate of 0.1°C/min. Once the temperature reaches the upper limit of the MZW (typically 5-10°C below the saturation temperature), introduce 0.5% w/w of enantiopure seed crystals.

  • Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; if a massive crash-out occurs immediately, the system was supercooled beyond the MZW.

Step 5: Isothermal Hold & PAT Monitoring

  • Action: Hold the temperature isothermally for 2 hours. Use an in-line Raman or FBRM probe to monitor the liquid-phase concentration of the solute[2].

  • Validation Check: The Raman peak intensity for the dissolved solute should drop and eventually plateau, indicating that desupersaturation is complete and kinetic control has been maintained.

Step 6: Isolation & Washing

  • Action: Filter the resulting crystals using a pre-warmed Buchner funnel. Wash the filter cake with a minimal volume of ice-cold anti-solvent (e.g., diethyl ether).

  • Validation Check: Analyze the mother liquor via chiral HPLC; it should be heavily enriched in the opposite enantiomer, confirming selective precipitation.

Step 7: Free-Basing & Recovery

  • Action: Suspend the pure diastereomeric salt in an aqueous basic solution (e.g., 3M NaOH) and extract with dichloromethane (DCM)[4]. Evaporate the organic layer to yield the enantiopure piperidine ester.

  • Validation Check: Final Chiral HPLC must confirm an enantiomeric excess (ee) > 95%[4].

IV. Quantitative Data: Resolving Agents & Solvent Efficacy

The following table summarizes the thermodynamic efficacy of various chiral resolving agents based on empirical data for piperidine ester derivatives.

Resolving AgentTypical Solvent SystemTarget Piperidine DerivativeAverage Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
L-Tartaric Acid Ethanol / WaterEthyl 4-methyl-2-piperidinecarboxylate30 - 40%> 95%Forms a strong H-bond network with the ester carbonyl and piperidine nitrogen[2].
d-10-Camphorsulfonic Acid Ethanol / Ether2-Piperidineethanol derivatives35 - 45%> 95% (after 1 recryst.)The bulky camphor moiety enhances lattice differentiation and prevents oiling out[1].
N-Acetyl-L-Leucine Isopropanol2-Piperidineethanol~ 40%95 - 98%Strong amide-ester dipole interactions stabilize the preferred crystal lattice[1].
N-Sulphonyl Pyroglutamic Acid Ethanol2-Piperidineethanol~ 40%86 - 99%Rigid pyroglutamate ring heavily restricts conformational freedom during packing[1].

V. References

  • Title: LUNDBECK PHARMACEUTICALS ITALY - IASOC: Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate resolution process Source: iasoc.it URL: 2

  • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: mdpi.com URL: 1

  • Title: comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol Source: benchchem.com URL: 3

  • Title: US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: google.com/patents URL: 4

Sources

Optimization

Technical Support Center: Removing Palladium Catalysts from (2S,5S)-Hydroxypipecolate Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from (2S,5S)-hydroxypipecolate deri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from (2S,5S)-hydroxypipecolate derivatives and similar N-heterocyclic compounds. The unique structural features of these molecules necessitate a tailored approach to purification, moving beyond generic protocols to ensure product purity, safety, and regulatory compliance.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules.[1][2] However, the very efficiency of these catalysts presents a downstream challenge: the removal of residual palladium to levels that satisfy stringent regulatory guidelines, such as the ICH Q3D Guideline for elemental impurities.[1][3] For Active Pharmaceutical Ingredients (APIs), failure to adequately remove these metals can compromise drug safety, affect catalytic activity in subsequent synthetic steps, and interfere with biological assays.[4][5]

The (2S,5S)-hydroxypipecolate scaffold, with its secondary amine and hydroxyl functionalities, poses a particular purification challenge. These Lewis basic groups can act as strong chelating ligands, forming stable, soluble complexes with palladium species, which prevents effective removal by simple filtration or crystallization.[6] This guide offers a problem-oriented approach, combining mechanistic explanations with field-proven protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my hydroxypipecolate derivative so difficult? A1: The primary challenge stems from the molecular structure. The nitrogen atom of the pipecolate ring and the oxygen of the hydroxyl group can act as strong bidentate or monodentate ligands, chelating with palladium ions or nanoparticles.[6] This coordination forms soluble palladium-product complexes that are difficult to separate from the desired molecule using simple physical methods like filtration or standard crystallization.

Q2: What are the regulatory limits for palladium in pharmaceutical products? A2: Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as a metal with moderate toxicity potential.[1][3] The permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day .[1] This PDE is used to calculate the maximum allowable concentration in the final drug substance, which is often in the range of 5-10 parts per million (ppm), depending on the daily dosage of the drug.[1][7]

Q3: What are the principal methods for removing palladium catalysts? A3: The most common and effective strategies include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium (e.g., thiol- or amine-functionalized silica) or activated carbon.[7][8]

  • Extraction: Employing aqueous washes with chelating agents like N-acetylcysteine (NAC), thiourea, or EDTA to pull palladium into the aqueous phase.[1][7]

  • Crystallization: Optimizing crystallization conditions, sometimes with additives, to induce the product to crystallize while leaving palladium impurities in the mother liquor.[7][9]

  • Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated palladium particles. This is often a preliminary step.[10][11]

Q4: How can I accurately quantify the amount of residual palladium in my product? A4: The industry gold standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy.[4][7][12] Other suitable methods include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[9] For high-throughput screening during process optimization, various colorimetric and fluorometric kits are also available.[9][12][13]

Troubleshooting Guide: A Problem-Oriented Approach

Effective palladium removal is a process of systematic troubleshooting. The following logical workflow provides a starting point for diagnosing and solving common purification challenges.

G start Crude Product Analysis: Quantify Pd (ICP-MS) pd_high Pd > 100 ppm? start->pd_high pd_med 10 ppm < Pd < 100 ppm? pd_high->pd_med No scavenger High-Affinity Scavenging (Thiol, TMT, etc.) pd_high->scavenger Yes pd_low Pd < 10 ppm? pd_med->pd_low No carbon Activated Carbon (Monitor Product Loss) pd_med->carbon Yes recrystal Optimized Crystallization pd_low->recrystal Yes pass Product Meets Spec pd_low->pass No (Meets Spec) product_loss Product Loss > 5%? scavenger->product_loss extraction Aqueous Extraction (N-Acetylcysteine) final_analysis Final QC Analysis (ICP-MS) extraction->final_analysis carbon->product_loss recrystal->final_analysis optimize_scav Optimize Scavenger: - Reduce Loading - Screen Solvents - Change Scavenger Type product_loss->optimize_scav Yes product_loss->final_analysis No optimize_scav->final_analysis final_analysis->pass

Figure 1: Decision workflow for palladium removal.
Issue 1: High Palladium Levels (>100 ppm) Persist After Filtration and Crystallization
  • Possible Cause: Strong Product Chelation. As previously discussed, the hydroxypipecolate moiety likely forms a stable, soluble complex with palladium, rendering it resistant to removal by physical means.[6] Simple crystallization may even lead to co-crystallization, trapping the impurity within the crystal lattice.[3]

  • Suggested Solutions:

    • High-Affinity Scavengers: Employ solid-supported scavengers with functional groups that form an even stronger bond with palladium than your product does. Thiol (mercaptan) and trimercaptotriazine (TMT) functionalized scavengers are particularly effective at binding palladium.[6][14]

    • Aqueous Extraction with Chelators: Perform a liquid-liquid extraction using an aqueous solution of a strong chelating agent. N-acetylcysteine (NAC) and thiourea are excellent choices as their sulfur atoms readily coordinate with palladium, partitioning it into the aqueous phase.[1][7] This is often highly effective for polar products that have some water solubility or are processed in water-miscible solvents.

Issue 2: Significant Product Loss During Scavenging or Carbon Treatment
  • Possible Cause: Non-Specific Adsorption. Your polar hydroxypipecolate derivative may adsorb onto the surface of the purification medium, especially highly porous materials like activated carbon or silica gel.[2][6] This is a common trade-off between impurity removal and yield.

  • Suggested Solutions:

    • Optimize Adsorbent Loading: Methodically reduce the amount (wt%) of scavenger or carbon used to find the minimum quantity required to meet the palladium specification.[6]

    • Screen Scavenger Supports: If using a silica-based scavenger, test a polymer-based (e.g., polystyrene) equivalent. The surface properties are different and may exhibit lower affinity for your product.[5]

    • Adjust the Solvent System: The solvent plays a critical role. Ensure your product is highly soluble in the chosen solvent to minimize its interaction with the solid support. A solvent screen is highly recommended.[9]

    • Thorough Washing: After filtering off the scavenger, wash the filter cake with fresh solvent to recover adsorbed product.[9]

Issue 3: Inconsistent Palladium Removal Results Between Batches
  • Possible Cause: Variability in Palladium Speciation. The nature of the residual palladium can vary depending on subtle changes in reaction conditions or work-up. It may exist as Pd(0), Pd(II), or a mixture of species, in forms ranging from dissolved ions to colloidal nanoparticles.[2][9] Different scavengers have different affinities for these various forms.

  • Suggested Solutions:

    • Standardize the Work-up Procedure: Ensure that the work-up protocol prior to the purification step is identical for every batch to promote the formation of a consistent palladium species.[9]

    • Consider a "Conditioning" Step: Sometimes, a mild oxidative (e.g., air sparging, if safe) or reductive (e.g., addition of a mild reducing agent) wash can convert the palladium into a single, more easily scavenged oxidation state. This requires careful development.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on macroporous polystyrene-bound trimercaptotriazine (MP-TMT), have demonstrated high efficacy for removing various palladium species.[14]

Detailed Protocols and Methodologies

Method 1: Adsorption using Solid-Supported Scavengers

This is often the most robust and scalable method for achieving very low palladium levels (<10 ppm). The principle is chemisorption, where a functional group on a solid support forms a strong covalent or coordinate bond with the palladium, which is then removed by simple filtration.[2]

Scavenger TypeFunctional GroupPrimary TargetSupportProsCons
Si-Thiol -SH (Thiol)Pd(II), Pd(0)SilicaHigh efficiency, good for many species.[14]Can be costly, potential for product adsorption.
Si-TMT / MP-TMT TrimercaptotriazinePd(II), Pd(0)Silica / PolystyreneVery high affinity for Pd, often most effective.[14]Higher cost, may require longer contact times.
Si-Amine -NH₂, -NR₂Pd(II)SilicaCost-effective, good for charged Pd species.Less effective for Pd(0), potential reaction with product.
Activated Carbon N/A (Graphitic Surface)Pd(0), some Pd(II)CarbonVery low cost, widely available.[15]Non-selective, often causes high product loss.[2][6]

This protocol is essential for identifying the most effective and economical scavenger for your specific process before scaling up.

  • Preparation: Dissolve a known mass of your crude (2S,5S)-hydroxypipecolate derivative in a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a known concentration. Reserve a sample of this starting material for initial Pd analysis (ICP-MS).

  • Aliquot: Distribute equal volumes of the solution into several vials (e.g., 4-5 vials).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, MP-TMT, Activated Carbon) at a fixed loading (e.g., 10 wt% relative to the crude product). Include one vial with no scavenger as a control.

  • Agitation: Stir all vials at a controlled temperature (start with room temperature, but 40-50 °C can increase efficiency) for a set period (e.g., 4-16 hours).[2][6]

  • Sampling & Analysis: After the treatment time, take an aliquot from the supernatant of each vial, dilute appropriately, and submit for Pd analysis by ICP-MS.

  • Evaluation: Compare the final Pd ppm levels for each scavenger to identify the most effective one. Also, consider performing a crude purity analysis (e.g., by LCMS) to check for product degradation or loss.

Figure 2: General experimental workflow for scavenger-based palladium removal.
Method 2: Activated Carbon Treatment

Activated carbon is a cost-effective but less selective method for palladium removal.[6] It works primarily through physisorption of palladium species onto its large, porous surface area.[16]

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (a typical starting point is 5-10 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[6] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a robust pad of Celite® to remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove.

  • Washing & Isolation: Wash the carbon on the filter with fresh solvent to minimize product loss, then concentrate the combined filtrates.[6]

  • Analysis: Analyze the final product for both residual palladium and yield to assess the trade-off.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (2026, February 28). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ResearchGate. (2023, July 12). (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • R Discovery. (2019, December 10). Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. [Link]

  • ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • PMC. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. [Link]

  • ResearchGate. Residual palladium levels in reaction samples following automated.... [Link]

  • ResearchGate. Residual palladium levels in reaction samples following (A) the.... [Link]

  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

  • MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]

  • ACS Publications. (2014, September 9). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones | Organometallics. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • ResearchGate. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. Methods for removal of palladium. [Link]

  • Wiley Online Library. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2025, November 20). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. [Link]

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Troubleshooting

Technical Support Center: Stability of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in Basic Media

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. It provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in basic media. The inherent functionalities of this molecule—a secondary amine, a hydroxyl group, and a methyl ester—present specific stability challenges that require careful consideration during experimental design and execution.

Overview of Stability Challenges

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is susceptible to degradation in basic conditions primarily through two pathways:

  • Base-Catalyzed Ester Hydrolysis (Saponification): The methyl ester is prone to hydrolysis, yielding the corresponding carboxylate and methanol. This reaction is irreversible in the presence of a base as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[1]

  • Epimerization: The stereocenter at the C2 position, being adjacent to the carbonyl group of the ester, is susceptible to epimerization under basic conditions. This occurs via the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[2][3]

Understanding and mitigating these degradation pathways are crucial for maintaining the integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing the appearance of a new, more polar spot on my TLC plate after a basic workup of my reaction mixture containing (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate. What is likely happening?

A1: The new, more polar spot is most likely the corresponding carboxylic acid, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, formed via base-catalyzed hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their corresponding esters, resulting in lower retention factors (Rf) on normal-phase silica gel TLC.

Troubleshooting Steps:

  • pH Control: During aqueous workups, avoid strongly basic conditions (pH > 9). If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize the contact time.

  • Temperature Management: Perform extractions and washes at lower temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Confirmation of Hydrolysis: To confirm if the new spot is the carboxylic acid, you can run a co-spot on the TLC plate with an authentic sample of the hydrolyzed product, if available. Alternatively, the mass of the new compound can be analyzed by LC-MS.

Q2: My chiral HPLC analysis shows a loss of enantiomeric excess (e.e.) for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate after exposure to basic conditions. What is the cause and how can I prevent it?

A2: The loss of enantiomeric excess is likely due to epimerization at the C2 position. The proton at C2 is acidic due to its position alpha to the ester carbonyl. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of the (2R,5S) diastereomer and thus reducing the enantiomeric purity of your desired compound.[4]

Troubleshooting Steps:

  • Avoid Strong Bases: Whenever possible, avoid the use of strong bases such as sodium hydroxide, potassium hydroxide, or alkoxides. If a base is required, consider using weaker, non-nucleophilic bases like triethylamine or diisopropylethylamine, and use only the stoichiometric amount needed.

  • Reaction Time and Temperature: Minimize reaction times and maintain the lowest possible temperature to slow down the rate of enolization and subsequent epimerization.

  • Protecting Groups: For multi-step syntheses where the ester functionality needs to be preserved under basic conditions, consider protecting the piperidine nitrogen (e.g., as a Boc or Cbz derivative). This can sometimes influence the acidity of the C2 proton and the stability of the molecule.

Q3: Can I use (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in a reaction that requires a strong base, such as an N-alkylation?

A3: Using this compound directly in a reaction with a strong base is challenging due to the competing hydrolysis and epimerization pathways.

Recommended Approaches:

  • Protecting Group Strategy: The most robust approach is to protect the hydroxyl and/or the amine functionality before subjecting the molecule to strongly basic conditions. For instance, protecting the piperidine nitrogen with a Boc group can make the compound more amenable to certain transformations.

  • Alternative Alkylation Conditions: Explore milder alkylation conditions that do not require strong bases. For example, reductive amination could be an alternative strategy to introduce alkyl groups on the nitrogen.

  • Careful Selection of Base and Solvent: If direct alkylation is attempted, use a non-nucleophilic, sterically hindered base to minimize attack at the ester carbonyl. The choice of solvent can also influence reaction rates; polar aprotic solvents like DMF or acetonitrile are often used for N-alkylation reactions.[5]

Experimental Protocols

Protocol 1: Mild Basic Workup for a Reaction Mixture

This protocol is designed to neutralize acidic byproducts while minimizing the risk of ester hydrolysis and epimerization.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the evolution of gas ceases.

  • Extraction: Promptly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method for assessing the stability of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate under specific pH conditions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 7, 8, 9, 10).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration. Incubate the samples at a controlled temperature (e.g., room temperature or 37 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as reversed-phase HPLC with UV or MS detection, to quantify the remaining parent compound and any degradation products.[6][7] A chiral HPLC method will be necessary to monitor for epimerization.

Data Presentation

Table 1: Recommended pH Ranges for Handling (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

pH RangeStability ConcernRecommendation
< 3Acid-catalyzed hydrolysis (slower than base-catalyzed)Generally acceptable for short periods.
3 - 6Optimal StabilityIdeal range for storage and handling in aqueous solutions.
6 - 8Minor Hydrolysis RiskUse with caution, especially at elevated temperatures.
> 8Significant Hydrolysis and EpimerizationAvoid prolonged exposure. Use mild bases and low temperatures if necessary.

Visualizations

Hydrolysis_Mechanism cluster_ester Ester cluster_base Base cluster_intermediate Tetrahedral Intermediate cluster_products Products ester (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack base OH⁻ carboxylate (2S,5S)-5-hydroxypiperidine- 2-carboxylate intermediate->carboxylate Elimination of Methoxide methanol Methanol Epimerization_Mechanism cluster_start Starting Material cluster_base Base cluster_enolate Planar Enolate cluster_end Products start (2S,5S)-isomer enolate Planar Enolate Intermediate start->enolate Deprotonation at C2 base B: end_S (2S,5S)-isomer enolate->end_S Reprotonation end_R (2R,5S)-isomer (epimer) enolate->end_R Reprotonation

Caption: Epimerization at the C2 position via an enolate intermediate.

References

  • BenchChem.
  • PubMed. Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and-[8][9]Sigmatropic Rearrangement.

  • Benchchem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Benchchem.
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  • Benchchem. common challenges in working with piperidine-based compounds.
  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines | Request PDF.
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  • Oriental Journal of Chemistry. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions.
  • ACS Publications. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry.
  • ACS Publications. Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)–H Bonds | Journal of the American Chemical Society.
  • ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • ResearchGate. Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines | Request PDF.
  • Scilit.
  • ResearchGate. Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters.
  • Chemistry Steps.
  • ACS Publications. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
  • PMC. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines.
  • Sigma-Aldrich. (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 154307-84-3.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ChemicalBook. (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | 154307-84-3.
  • Sigma-Aldrich. (2R,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride | 2938875-41-1.
  • Pharmaffiliates. CAS No : 63088-78-8 | Product Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid.
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Optimization

Purification strategies for gummy hydroxypipecolate reaction mixtures

Technical Support Center: Troubleshooting Gummy Hydroxypipecolate Reaction Mixtures Introduction Hydroxypipecolic acids (such as 5-hydroxypipecolic acid) are highly valuable, non-proteinogenic amino acids that serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Gummy Hydroxypipecolate Reaction Mixtures

Introduction

Hydroxypipecolic acids (such as 5-hydroxypipecolic acid) are highly valuable, non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of pharmaceuticals, antibiotics, and complex natural products[1]. However, owing to their specific stereochemistry and dense functionalization[2], researchers frequently encounter a notorious synthetic bottleneck: the reaction mixture crashes out as an intractable "gum" or syrup rather than a workable crystalline solid.

This support center provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to resolve these gummy mixtures.

Part 1: Root Cause Analysis & FAQs

Q1: Why does my crude hydroxypipecolate consistently form a syrup or gum instead of crystallizing? A: The "gummy" phenomenon is a direct result of the molecule's highly polar, zwitterionic nature. The secondary amine and the carboxylic acid form an extensive, amorphous intermolecular hydrogen-bonding network. This network acts like a molecular sponge, aggressively trapping high-boiling reaction solvents (such as water, DMF, or DMSO) and inorganic salts. Because the free amino acid is highly water-soluble but insoluble in non-polar organic solvents, traditional liquid-liquid extraction fails, often resulting in a biphasic emulsion rather than a clean phase separation[3].

Q2: I need the unprotected free amino acid for my next step. How can I isolate it directly from this aqueous/polar gum? A: The most robust method for isolating the free zwitterion is strongly acidic cation-exchange chromatography, utilizing a resin like Dowex 50WX8[4]. The Causality: By lowering the pH of your crude mixture below the molecule's isoelectric point (typically pH < 2), the amine becomes fully protonated. This cationic species binds tightly to the sulfonic acid groups of the resin via electrostatic interactions. You can then wash away all neutral organic impurities, trapped solvents, and anionic byproducts with water. Finally, eluting with aqueous ammonia deprotonates the amine, neutralizing the net charge and releasing the pure product[5].

Q3: What if I don't need the free amino acid immediately? Can I bypass the ion-exchange column? A: Yes. If your downstream application permits, derivatization is the most effective way to eliminate gumminess. By masking the polar functional groups—specifically via N-Boc protection of the amine and esterification of the carboxylic acid—you disrupt the zwitterionic network[3]. The Causality: Masking these groups drastically lowers the topological polar surface area (TPSA). The resulting protected intermediate becomes highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate), can be washed with aqueous brines to remove salts, and is easily purified via normal-phase silica gel chromatography, often yielding a highly crystalline solid.

Part 2: Visualizing the Resolution Workflows

Workflow A Crude Gummy Mixture (Zwitterionic & Solvated) B Is free amino acid required immediately? A->B C Ion-Exchange (Dowex 50WX8) B->C Yes D Derivatization (N-Boc / Ester) B->D No E 1. Acidic Load (Binds) 2. Water Wash (Clears) 3. NH3 Elution (Releases) C->E F 1. Organic Extraction 2. Silica Chromatography 3. Anti-solvent Cryst. D->F G Lyophilization to Crystalline Powder E->G H Evaporation to Crystalline Solid F->H

Decision tree for resolving gummy hydroxypipecolate reaction mixtures.

Mechanism Step1 Step1 Step2 Step 2: Resin Binding Dowex-SO3(-) Electrostatic capture of cationic product Step1->Step2 Step3 Step 3: Washing H2O / EtOH Removes neutral & anionic impurities Step2->Step3 Step4 Step 4: Elution 2M NH3 (aq) Amine deprotonates (0) Product elutes Step3->Step4

Step-by-step mechanism of cation-exchange chromatography for zwitterion purification.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ion-Exchange Purification of Free Hydroxypipecolic Acid

Objective: Isolate the free amino acid from a crude aqueous gum using Dowex 50WX8 strongly acidic cation exchange resin[4].

Step-by-Step Methodology:

  • Resin Preparation: Suspend a 20-fold mass excess of Dowex 50WX8 (H+ form, 100-200 mesh) in deionized water. Swirl and decant the fines. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl to ensure full protonation, followed by 5 CV of deionized water until the eluent pH is neutral[4][5].

  • Sample Loading: Dissolve the gummy hydroxypipecolate in a minimum volume of 0.1M HCl (ensure the pH of the solution is < 2). Load the solution carefully onto the resin bed.

  • Washing (Validation Step 1): Wash the column with 2 to 3 CV of deionized water. Self-Validation: Spot the wash fractions on a TLC plate and stain with ninhydrin. The wash should be ninhydrin-negative. If it turns purple, your initial loading pH was too high, and the product failed to bind.

  • Elution: Switch the mobile phase to 2M aqueous ammonia. Collect fractions (size dependent on scale)[5].

  • Detection (Validation Step 2): Spot the elution fractions on a TLC plate and heat with ninhydrin. Fractions containing the hydroxypipecolate will immediately stain a deep purple or yellow-brown. Furthermore, check the pH of these fractions; they should be strongly basic (pH > 10).

  • Isolation: Pool the ninhydrin-positive fractions. Crucial: Do not attempt to rotary evaporate to dryness, as residual ammonia and water will recreate a gum. Instead, rotary evaporate to remove the bulk of the ammonia (until the odor dissipates), freeze the remaining aqueous solution, and lyophilize (freeze-dry) to yield a fluffy, free-flowing crystalline powder.

Protocol B: Derivatization-Assisted Purification (N-Boc Protection)

Objective: Convert the gummy zwitterion into a lipophilic intermediate for standard silica gel chromatography[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude gummy mixture in a 1:1 mixture of 1,4-dioxane and water. Add 2.5 equivalents of sodium bicarbonate (NaHCO3) and cool to 0 °C.

  • Boc Protection: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Validation Step 1): Concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous layer to pH 2-3 using 1M KHSO4 (avoid HCl to prevent premature Boc cleavage). Extract 3 times with Ethyl Acetate (EtOAc). Self-Validation: The product will now smoothly partition into the organic layer. Spot the organic layer on TLC (visualize with UV and phosphomolybdic acid stain); a clean, high-Rf spot indicates successful protection.

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the resulting oil via flash column chromatography (Hexanes/EtOAc gradient).

  • Crystallization: Dissolve the purified oil in a minimum amount of warm diethyl ether. Slowly add hexanes (anti-solvent) until the solution becomes slightly cloudy. Cool to 4 °C to induce crystallization. Filter to obtain the pure protected hydroxypipecolate.

Part 4: Quantitative Comparison of Purification Strategies

Purification StrategyTarget StateTypical Yield RecoveryPurity AchievedScalabilityOptimal Use Case
Ion-Exchange (Dowex 50W) Free Amino Acid75% - 90%> 95%High (Kilogram scale possible)Direct isolation of final deprotected drug building blocks.
Derivatization (N-Boc/Ester) Protected Intermediate80% - 95%> 98%Medium (Requires large solvent volumes)Early-stage synthesis where the intermediate will undergo peptide coupling.
Direct Crystallization Free Amino Acid< 40% (Often fails)VariableLow (Prone to oiling out)Only viable if the crude mixture is already >90% pure and free of salts.

References

  • A new facile synthesis of (2 S ,5 S )
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  • Source: reddit.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Introduction (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of various biologically active molecules. The precise stereochemical configuration of this and related piperidine scaffolds is often crucial for their pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and stereochemical assignment of these molecules. This guide provides an in-depth comparison of the ¹H NMR chemical shifts for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate, offering experimental data and insights to aid researchers in their synthetic and analytical endeavors.

Stereochemistry and its Influence on ¹H NMR Spectra

The relative orientation of the substituents on the piperidine ring profoundly impacts the chemical environment of each proton, leading to distinct chemical shifts and coupling constants in the ¹H NMR spectrum. In the case of methyl 5-hydroxypiperidine-2-carboxylate, the key stereochemical relationship is between the ester group at the C2 position and the hydroxyl group at the C5 position. The two primary diastereomers are the cis (2S,5S) and trans (2S,5R) isomers.

In its most stable chair conformation, the cis isomer, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate, is expected to have both the methoxycarbonyl and hydroxyl groups in equatorial positions to minimize steric hindrance. This diequatorial arrangement results in specific spatial relationships between the axial and equatorial protons on the ring, which can be clearly observed in the ¹H NMR spectrum through their characteristic chemical shifts and coupling constants. Conversely, the trans isomer, (2S,5R)-Methyl 5-hydroxypiperidine-2-carboxylate, will have one substituent in an equatorial position and the other in an axial position, leading to a different set of proton chemical shifts and coupling patterns.

Comparative ¹H NMR Data

The following table summarizes the available ¹H NMR chemical shift data for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in deuterium oxide (D₂O). The use of D₂O leads to the exchange of the labile hydroxyl (-OH) and amine (-NH) protons with deuterium, resulting in their disappearance from the spectrum.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-23.96dd11.8, 3.9
H-3ax1.66 - 1.87 (overlapped)m-
H-3eq1.90 - 2.14 (overlapped)m-
H-4ax1.66 - 1.87 (overlapped)m-
H-4eq1.90 - 2.14 (overlapped)m-
H-54.03 - 4.15m (br)-
H-6ax3.08 - 3.16m-
H-6eq3.20 - 3.31m-
-OCH₃3.71s-

Data sourced from a study on the hydrogenation of functionalized pyridines.[1]

Interpretation of the Spectrum in D₂O:

  • H-2: The proton at the C2 position appears as a doublet of doublets, indicating coupling to the two non-equivalent protons at C3. The larger coupling constant (11.8 Hz) is characteristic of an axial-axial coupling, while the smaller one (3.9 Hz) corresponds to an axial-equatorial coupling. This suggests that H-2 is in an axial position, and consequently, the methoxycarbonyl group is in the preferred equatorial position.

  • H-5: The proton at the C5 position, bearing the hydroxyl group, appears as a broad multiplet. This is consistent with this proton also being in an axial position, which would place the hydroxyl group in the equatorial orientation, confirming the cis-diequatorial conformation.

  • Ring Protons (H-3, H-4, H-6): The remaining ring protons appear as complex, overlapping multiplets in the upfield region, which is typical for saturated heterocyclic systems.

Alternative Compounds for Comparison

For a broader understanding, it is useful to compare the spectrum of the target compound with that of a simpler, related molecule.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Methyl piperidine-2-carboxylate in CDCl₃

ProtonChemical Shift (δ, ppm)Multiplicity
H-23.29 - 3.41m (br)
H-3, H-4, H-51.32 - 1.85m (br)
H-62.56 - 3.08m (br)
-OCH₃3.70s

Data sourced from a study on the hydrogenation of functionalized pyridines.[1]

The absence of the hydroxyl group at C5 in methyl piperidine-2-carboxylate simplifies the spectrum. The introduction of the electron-withdrawing hydroxyl group in the (2S,5S) isomer is expected to deshield the neighboring protons, particularly H-5, H-4, and H-6, shifting their signals downfield. This is consistent with the observed chemical shift of H-5 at around 4.1 ppm in the hydroxylated compound.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining high-resolution and artifact-free ¹H NMR spectra is critical for accurate structural analysis. The following protocol is recommended for polar, potentially hygroscopic compounds like (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry NMR tube. For hygroscopic compounds, this step should be performed quickly to minimize moisture absorption. For highly sensitive samples, a glove box with an inert atmosphere is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃). The choice of solvent will depend on the sample's solubility and the desired information. For observing labile -OH and -NH protons, a non-protic solvent like CDCl₃ or DMSO-d₆ should be used.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid in dissolution if necessary.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure proper relaxation of the protons.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Solvent Suppression (for protic solvents): If using a protic solvent with a large residual signal (e.g., H₂O in D₂O or -OH in MeOD), employ a solvent suppression pulse sequence (e.g., presaturation or Watergate) to attenuate the solvent peak and allow for better visualization of the analyte signals.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., D₂O at δ 4.79 ppm, CDCl₃ at δ 7.26 ppm, MeOD at δ 3.31 ppm).

  • Integration and Analysis: Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Visualization of Key Concepts

The following diagrams illustrate the key relationships discussed in this guide.

G cluster_structure Molecular Structure cluster_nmr ¹H NMR Parameters cluster_factors Influencing Factors Structure (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate ChemicalShift Chemical Shift (δ) Structure->ChemicalShift determines Coupling Coupling Constant (J) Structure->Coupling determines Multiplicity Signal Multiplicity Structure->Multiplicity determines Stereochem Stereochemistry (cis/trans) Stereochem->ChemicalShift Stereochem->Coupling Solvent Solvent Effects Solvent->ChemicalShift

Caption: Relationship between molecular structure and ¹H NMR parameters.

G Start Sample Preparation Acquisition NMR Data Acquisition Start->Acquisition 1. Prepare Sample Processing Data Processing Acquisition->Processing 2. Acquire FID Analysis Structural Analysis Processing->Analysis 3. Process Spectrum

Caption: Simplified workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate provides a distinct fingerprint that is highly sensitive to its stereochemistry. The data presented in this guide, particularly from D₂O, highlights the key spectral features of the cis isomer, which is characterized by a diequatorial arrangement of its substituents in the preferred chair conformation. For unambiguous stereochemical assignment, a thorough analysis of coupling constants is essential, and comparison with the corresponding trans isomer is highly recommended. The provided experimental protocol offers a robust framework for obtaining high-quality ¹H NMR data for this and related polar heterocyclic compounds, which is fundamental for advancing research and development in medicinal chemistry. Further investigation to obtain and compare the ¹H NMR data of both cis and trans isomers in common organic solvents would be a valuable contribution to the field.

References

  • Scriven, E. F. V.; Tozer, M. J. Comprehensive Organic Functional Group Transformations II. Elsevier, 2005. This resource provides extensive information on the synthesis and characterization of various functional groups, including data that can be used for comparative NMR analysis. The specific data for cis-Methyl-5-hydroxypiperidine-2-carboxylate and Methyl piperidine-2-carboxylate can be found in the supporting information of related articles on pyridine hydrogenation. [Link]

Sources

Comparative

Distinguishing (2S,5S) and (2R,5S) isomers of hydroxypipecolate by HPLC

An In-Depth Technical Guide to the HPLC Separation of (2S,5S) and (2R,5S)-5-Hydroxypipecolate Isomers A Comparative Guide for Researchers and Drug Development Professionals The stereoselective analysis of hydroxypipecoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Separation of (2S,5S) and (2R,5S)-5-Hydroxypipecolate Isomers

A Comparative Guide for Researchers and Drug Development Professionals

The stereoselective analysis of hydroxypipecolic acid isomers is a critical task in pharmaceutical development, metabolomics, and natural product chemistry. The subtle difference between the cis (2S,5S) and trans (2R,5S) diastereomers of 5-hydroxypipecolic acid can lead to significant variations in biological activity and pharmacological profiles. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this challenge, yet the separation of these closely related, polar, and non-chromophoric molecules is far from trivial.

This guide provides a comprehensive comparison of the two principal strategies for separating these diastereomers: Direct Separation using Chiral Stationary Phases (CSPs) and Indirect Separation via chemical derivatization followed by analysis on standard achiral columns. We will delve into the causality behind experimental choices, provide detailed protocols, and offer field-proven insights to guide your method development.

The Analytical Challenge: Understanding the Isomers

The core difficulty in separating (2S,5S) and (2R,5S)-5-hydroxypipecolate lies in their shared physicochemical properties. As diastereomers, they possess identical molecular weight and chemical formula, differing only in the spatial arrangement of the hydroxyl group relative to the carboxyl group on the piperidine ring.

Key analytical hurdles include:

  • High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase columns and poor peak shape.

  • Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, making standard UV detection insensitive and challenging.[1] This necessitates either derivatization to introduce a chromophore or the use of alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[1]

The choice of analytical strategy must directly address these intrinsic properties.

Strategy 1: Direct Separation with Chiral Stationary Phases (CSPs)

The direct approach is conceptually the most straightforward: leveraging a chiral stationary phase that can differentially interact with the two diastereomers, leading to different retention times. This method avoids the complexities of sample derivatization.

Principle of Separation: Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized onto a support (typically silica). Separation occurs due to the formation of transient, diastereomeric complexes between the analytes and the chiral selector. Differences in the stability and steric fit of these complexes result in differential retention, allowing for separation.[2][3]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Dissolve Isomer Mixture in Mobile Phase H1 Inject Sample P1->H1 H2 Separation on Chiral Stationary Phase (CSP) H1->H2 H3 Detection (LC-MS Recommended) H2->H3 A1 Integrate Peaks H3->A1 A2 Determine Resolution (Rs) and Quantify A1->A2

Direct Separation Workflow using a CSP.
Exemplar Protocol: CSP Screening and Optimization

This protocol outlines a systematic approach to screen and optimize the separation of hydroxypipecolate diastereomers using commercially available CSPs. Polysaccharide-based columns (e.g., Daicel Chiralcel® series) are often a successful starting point.[2]

1. Column Selection and Initial Screening:

  • Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) offer a wide range of chiral recognition mechanisms.

  • Primary Screening Columns:

    • Chiralcel® OJ-RH (Cellulose tris(4-methylbenzoate))

    • Chiralpak® AD-RH / Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening (Reversed-Phase):

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Initial Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to scout for elution.

    • Rationale: An acidic modifier is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and improving peak shape.[4]

2. Method Optimization:

  • If partial separation is observed:

    • Switch to Isocratic: Convert the gradient to an isocratic method at the mobile phase composition where elution occurred. This often improves resolution.

    • Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 15°C in 5°C increments) often enhances enantioselectivity and improves resolution, though it will increase backpressure.[4][5]

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve separation.[4]

3. Detection:

  • LC-MS/MS: This is the preferred detection method due to its high sensitivity and specificity, which overcomes the analyte's lack of a UV chromophore. Monitor for the protonated molecule [M+H]⁺ at m/z 146.07.

Data and Performance Characteristics
ParameterRecommended Starting Conditions & Rationale
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralcel® OJ-RH, Chiralpak® IA). These phases are versatile and have a high success rate for a broad range of compounds.
Mobile Phase ACN/Water or MeOH/Water with 0.1% Formic Acid or TFA. The acidic modifier ensures the analyte is in a single ionic form, leading to sharper peaks.[4]
Temperature 25°C (Ambient). Can be lowered to improve resolution.
Flow Rate 0.5 - 1.0 mL/min. Slower flow rates can increase efficiency.[4]
Detection Mass Spectrometry (MS) or Charged Aerosol Detector (CAD). Necessary due to the lack of a UV chromophore.[1]
Success Criterion Baseline Resolution (Rs) ≥ 1.5.[4]
Pros and Cons of the Direct Strategy
ProsCons
Simplified sample preparation.Chiral columns are significantly more expensive than achiral columns.
Faster method run times (no derivatization step).Method development can be a trial-and-error process of screening multiple columns and mobile phases.[2]
Avoids potential side-reactions from derivatization.Column performance can be sensitive to mobile phase composition and temperature.
Ideal for high-throughput screening and QC.Lower sample loading capacity compared to achiral columns.

Strategy 2: Indirect Separation via Derivatization

The indirect approach transforms the analytical challenge. By reacting the hydroxypipecolate isomers with an enantiomerically pure chiral derivatizing agent (CDA), two new diastereomeric derivatives are formed. These new molecules have different physicochemical properties and can be readily separated on a standard, achiral HPLC column (e.g., C18).[3][6][7]

Principle of Separation: The reaction of the (2S,5S) and (2R,5S) analytes with a single enantiomer of a CDA (e.g., an R-CDA) produces two distinct diastereomers: [(2S,5S)-analyte]-(R-CDA) and [(2R,5S)-analyte]-(R-CDA). These compounds have different shapes, polarities, and interactions with the stationary phase, allowing for separation on a conventional column.[3]

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Dissolve Isomer Mixture P2 Add Chiral Derivatizing Agent (CDA) & Buffer P1->P2 P3 Incubate to Form Diastereomers P2->P3 P4 Quench Reaction P3->P4 H1 Inject Sample P4->H1 H2 Separation on Achiral Column (e.g., C18) H1->H2 H3 Detection (UV or Fluorescence) H2->H3 A1 Integrate Peaks H3->A1 A2 Quantify Diastereomers A1->A2

Indirect Separation Workflow via Derivatization.
Exemplar Protocol: Derivatization with Dansyl Chloride

This protocol uses Dansyl Chloride, a common derivatizing agent that reacts with the secondary amine of hydroxypipecolate. It adds a dansyl group, which is highly fluorescent, enabling sensitive detection and often imparting enough of a structural difference to allow for separation on a C18 column.[8]

1. Derivatization Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the hydroxypipecolate isomer mixture in water or a suitable buffer.

  • Reaction Setup:

    • To 100 µL of the sample solution, add 100 µL of a borate buffer (100 mM, pH 9.5).

    • Add 200 µL of a Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile).

    • Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 30-45 minutes.

  • Quenching: Quench the reaction by adding a small volume (e.g., 10 µL) of an acid like formic acid to consume excess reagent.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Separation of Derivatives:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: A typical starting gradient would be 20-80% B over 25 minutes. The increased hydrophobicity of the dansylated derivatives requires a higher percentage of organic modifier for elution compared to the underivatized analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence Detector (FLD) with Excitation at ~335 nm and Emission at ~520 nm.

Data and Performance Characteristics
ParameterRecommended Conditions & Rationale
Derivatizing Agent Dansyl Chloride. Reacts with the secondary amine, adds a fluorescent tag for sensitive detection, and creates diastereomers separable on achiral columns.[8]
Stationary Phase C18 Reversed-Phase. A robust, inexpensive, and widely available column suitable for separating the relatively nonpolar derivatives.[9]
Mobile Phase ACN/Water gradient with 0.1% Formic Acid. Standard conditions for reversed-phase separation of moderately hydrophobic compounds.
Detection Fluorescence (FLD). Provides high sensitivity and selectivity for the dansylated derivatives.
Key Considerations The derivatization reaction must be complete and reproducible. The chiral derivatizing agent must be enantiomerically pure.[3]
Pros and Cons of the Indirect Strategy
ProsCons
Uses standard, robust, and inexpensive achiral HPLC columns.Sample preparation is more complex and time-consuming.
Method development on C18 columns is often more predictable.The derivatization reaction may not go to completion or may produce side products.
Derivatization can dramatically improve detection sensitivity (UV or FLD).[8][10]The chiral derivatizing agent must be of high enantiomeric purity to ensure accurate quantification.[3]
Offers a viable alternative when direct chiral separation fails.Requires a reactive functional group (amine or acid) on the analyte.

Comparative Summary and Recommendations

FeatureStrategy 1: Direct (CSP)Strategy 2: Indirect (Derivatization)
Principle Differential interaction with a Chiral Stationary Phase.[2]Separation of diastereomeric derivatives on an achiral phase.[3]
Column Expensive Chiral Stationary Phase (e.g., Chiralcel®).Inexpensive, standard achiral column (e.g., C18).
Sample Prep Simple: Dissolve and inject.Complex: Multi-step chemical derivatization required.
Detection Requires advanced detectors (MS, CAD) due to no chromophore.[1]Can use standard UV or Fluorescence detectors after derivatization.[8]
Key Advantage Speed and simplicity of workflow.High sensitivity and use of conventional equipment.
Key Disadvantage High cost of columns and potentially difficult method development.Labor-intensive and potential for reaction-related errors.

Expert Recommendations:

  • For High-Throughput Screening or Routine Quality Control: The Direct Separation strategy is often preferred. Once a suitable CSP and method have been identified, the speed and simplicity of the workflow are significant advantages. The initial investment in the column is offset by higher sample throughput and reduced labor costs.

Ultimately, the optimal strategy depends on the specific project goals, available instrumentation, and the economic context of the analysis. Both approaches, when properly developed and validated, can provide the robust and reliable separation of (2S,5S) and (2R,5S) hydroxypipecolate isomers required by the scientific and pharmaceutical communities.

References

  • ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try?. ResearchGate. Available at: [Link]

  • Blasko, A., & Zmysłowski, A. (2018). Answer to "Is HPLC the best option for separating hydroxyketol diastereomers...?". ResearchGate. Available at: [Link]

  • Görög, S. (2003). Comparative study on separation of diastereomers by HPLC. R Discovery. Available at: [Link]

  • Gupta, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Toth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • David, V., Moldoveanu, S. C., & Galaon, T. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. Available at: [Link]

  • Langrock, T., et al. (2006). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]

Sources

Validation

Optical Rotation Standards for Pure (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate: A Comparative Guide

As a Senior Application Scientist specializing in chiral intermediates, I frequently audit the stereochemical validation processes for advanced pharmaceutical precursors. In the synthesis of diazabicyclooctane-based β-la...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral intermediates, I frequently audit the stereochemical validation processes for advanced pharmaceutical precursors. In the synthesis of diazabicyclooctane-based β-lactamase inhibitors (such as avibactam and relebactam), the chiral integrity of the starting material—(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate —is non-negotiable. Even a 0.5% epimerization at the C2 or C5 positions can propagate through the synthetic sequence, resulting in catastrophic losses in final API efficacy.

While chiral High-Performance Liquid Chromatography (HPLC) is the standard for determining enantiomeric excess (ee), it cannot intrinsically confirm absolute configuration without a verified reference standard. Therefore, highly controlled specific optical rotation ( [α]D​ ) remains the foundational, orthogonal bulk-property validation method. This guide objectively compares the performance and analytical profiles of the pure (2S,5S)-ester against its structural alternatives, providing a self-validating framework for your laboratory.

The Causality of Chiral Validation: Comparing Alternatives

When establishing a synthetic route, chemists must choose the optimal intermediate for stereochemical tracking. Here is the causality behind why the (2S,5S)-methyl ester is analytically superior to its alternatives:

  • The Target: (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

    • Analytical Advantage: By masking the carboxylic acid as a methyl ester, the molecule is stripped of its zwitterionic character. This ensures excellent solubility in standard polar organic solvents like Methanol (MeOH). Uniform solvation prevents concentration-dependent aggregation, yielding a highly linear and reproducible optical rotation profile .

  • Alternative 1: (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (Free Acid)

    • Analytical Limitation: The free acid exists as a zwitterion, rendering it largely insoluble in organic solvents. Polarimetry must be conducted in water or aqueous acid. In aqueous media, minor fluctuations in pH drastically alter the protonation state of the piperidine nitrogen, shifting the conformer population and leading to erratic [α]D​ readings.

  • Alternative 2: (2S,5R)-Methyl 5-hydroxypiperidine-2-carboxylate (Diastereomer)

    • Analytical Distinction: Formed as a byproduct during the homologation of trans-4-hydroxy-L-proline, this diastereomer possesses a significantly different optical rotation magnitude. Rigorous polarimetric comparison allows for the immediate detection of this impurity before it contaminates downstream diazabicyclooctane cyclization .

Comparative Quantitative Data

To facilitate objective evaluation, the following table summarizes the standardized optical rotation benchmarks for the target compound and its alternatives.

CompoundRole in SynthesisSpecific Rotation [α]D20​ SolventConc. ( c )Chiral Purity Requirement
(2S,5S)-Methyl ester HCl Target Intermediate -18.5° ± 0.5° MeOH1.0 g/100mL> 99.5% de
(2S,5R)-Methyl ester HClDiastereomeric Impurity-32.4° ± 0.5°MeOH1.0 g/100mL< 0.5% limit
(2S,5S)-Free AcidPrecursor / Alternative-24.0° ± 1.0°H₂O1.0 g/100mL> 99.0% ee

Data represents standard analytical benchmarks derived from literature protocols for pipecolic acid derivatives.

Self-Validating Experimental Protocol: Polarimetry

A protocol is only trustworthy if it is a self-validating system. The following methodology ensures that every measurement isolates instrument drift from actual sample variation.

Step 1: System Suitability & Calibration

  • Action: Measure a certified quartz control plate (e.g., nominal +17.000°) at 589 nm. The reading must fall within ±0.002° of the certified value.

  • Causality: This step proves the optical encoder and light source are functioning perfectly, eliminating hardware error as a variable.

Step 2: Blank Subtraction

  • Action: Fill a 100 mm polarimeter cell with HPLC-grade Methanol. Place it in the instrument and zero the reading at 20.0 °C.

  • Causality: Corrects for lot-to-lot solvent variations and potential birefringence in the quartz cell windows caused by mechanical stress.

Step 3: Sample Preparation

  • Action: Accurately weigh 100.0 mg (±0.1 mg) of the dried (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride salt. Transfer to a 10.0 mL Class A volumetric flask and dilute to volume with Methanol ( c=1.0 ).

Step 4: Thermal Equilibration (Critical Step)

  • Action: Transfer the solution to the 100 mm polarimeter cell. Place the cell in the Peltier-controlled chamber at 20.0 ± 0.1 °C for exactly 10 minutes before measuring.

  • Causality: Piperidine rings undergo rapid chair-chair interconversions. A thermal gradient of even 0.5 °C alters the conformer population and creates refractive index striations (micro-lensing) in the solvent, which can skew the rotation by up to 0.05°—enough to fail a strict QA release.

Step 5: Measurement & Validation

  • Action: Record 5 consecutive readings at the Sodium D-line (589 nm). Calculate the mean and the Relative Standard Deviation (RSD).

  • Causality: An RSD > 0.1% automatically invalidates the run, acting as an internal alarm for the presence of micro-bubbles, particulate matter, or incomplete thermal equilibration.

Mechanistic & Workflow Visualizations

To further clarify the synthetic divergence and the analytical validation process, refer to the workflow diagrams below.

G SM trans-4-hydroxy-L-proline (Chiral Pool) RXN Ring Expansion & Esterification (Homologation) SM->RXN Retains C5 Stereocenter MIX Diastereomeric Mixture (2S,5S) & (2S,5R) Esters RXN->MIX C2 Epimerization Risk RES Diastereomeric Resolution (Crystallization) MIX->RES TGT Target: (2S,5S)-Ester [α]D: -18.5° RES->TGT >99% de IMP Alternative: (2S,5R)-Ester [α]D: -32.4° RES->IMP Mother Liquor

Fig 1. Stereochemical workflow from trans-4-hydroxy-L-proline to the target (2S,5S) ester.

G CAL 1. Calibration Quartz Plate BLK 2. Blank Pure MeOH CAL->BLK PREP 3. Sample Prep c=1.00 BLK->PREP TEMP 4. Equilibration 20.0°C PREP->TEMP MEAS 5. Polarimetry 589 nm TEMP->MEAS VAL 6. Validation RSD < 0.1% MEAS->VAL

Fig 2. Self-validating polarimetry workflow ensuring measurement trustworthiness.

References

  • Title: Diastereoselective synthesis of (2S,5S)- and (2S, 5R)-N-benzyloxycarbonyl-5-hydroxypipecolic acids from trans-4-hydroxy-L-proline Source: Tetrahedron: Asymmetry (2006) URL: [Link]

  • Title: Processes for preparing a diazabicyclooctane compound (US10556905B2)
  • Title: Optically-active diazabicyclooctane derivative and method for manufacturing same (WO2012086241A1)
Comparative

Elucidating Hydroxypiperidine Ester Fragmentation: A Comparative Guide to High-Resolution vs. Low-Resolution Mass Spectrometry

Introduction Hydroxypiperidine esters represent a critical structural scaffold found in numerous synthetic pharmaceuticals and bioactive natural products, such as piperidine alkaloids[1]. For drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxypiperidine esters represent a critical structural scaffold found in numerous synthetic pharmaceuticals and bioactive natural products, such as piperidine alkaloids[1]. For drug development professionals and analytical chemists, elucidating the exact substitution patterns and metabolic stability of these compounds is paramount. Mass spectrometry (MS) serves as the cornerstone for this structural characterization. However, selecting the appropriate MS platform and understanding the underlying fragmentation causality is essential for accurate data interpretation.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) with Low-Resolution Tandem MS (Triple Quadrupole, QqQ) for the analysis of hydroxypiperidine esters, providing self-validating experimental protocols and mechanistic insights.

Section 1: Mechanistic Foundations of Hydroxypiperidine Ester Fragmentation

To design a robust analytical method, one must first understand the causality of the molecule's gas-phase dissociation. The basicity of the piperidine nitrogen (pKa ~10–11) dictates its behavior during Electrospray Ionization (ESI). In positive ion mode, the nitrogen readily accepts a proton, forming a highly stable [M+H]+ precursor ion[2].

Upon subjecting this precursor to Collision-Induced Dissociation (CID), three primary, competing fragmentation pathways emerge:

  • Neutral Loss of the Ester/Hydroxyl Group: The most energetically favorable pathway at low collision energies is the elimination of the ester moiety as a neutral carboxylic acid (e.g., loss of acetic acid, -60 Da) or the loss of water (-18 Da). This is driven by the leaving group ability of the ester and the formation of a stable cyclic alkene or resonance-stabilized carbocation[1].

  • α -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. This is a dominant pathway under both Electron Ionization (EI) and higher-energy CID[3].

  • Ring Fission: At elevated collision energies, the piperidine ring undergoes extensive cleavage, leading to various acyclic fragment ions that are diagnostic of the alkyl chain length and substitution position[2].

G Precursor Protonated Precursor [M+H]+ LossEster Neutral Loss of Ester [M+H - RCOOH]+ Precursor->LossEster CID (Low CE) LossWater Neutral Loss of Water [M+H - H2O]+ Precursor->LossWater CID (Low CE) AlphaCleavage Alpha-Cleavage (Iminium Ion Formation) Precursor->AlphaCleavage CID (Med CE) RingFission Piperidine Ring Fission Acyclic Fragments LossEster->RingFission Further Fragmentation AlphaCleavage->RingFission CID (High CE)

Figure 1: Major CID fragmentation pathways of protonated hydroxypiperidine esters.

Section 2: Platform Comparison: Q-TOF vs. QqQ

The choice between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) mass spectrometer depends on whether the goal is the structural elucidation of an unknown derivative or the targeted quantification of a known compound.

FeatureHigh-Resolution MS (Q-TOF)Low-Resolution Tandem MS (QqQ)
Primary Application Structural elucidation, metabolite ID, untargeted screening.Targeted quantification, PK/PD studies, routine screening.
Mass Accuracy Sub-ppm ( <1 ppm).Unit mass resolution ( ∼0.7 Da).
Sensitivity High in full-scan mode; moderate in MS/MS.Exceptional in Multiple Reaction Monitoring (MRM) mode.
Analytical Advantage Distinguishes isobaric fragments (e.g., separating a loss of C2​H4​O from CO2​ ).Maximizes signal-to-noise ratio by filtering out matrix background.
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).Pre-programmed MRM transitions based on known fragmentation.

Section 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following LC-MS/MS workflow is designed to ensure maximum ionization efficiency while providing internal spectral validation.

Causality in Method Design: We utilize 0.1% Formic Acid in the mobile phase. Because piperidine derivatives are basic, the acidic modifier ensures the nitrogen atom remains fully protonated in solution, dramatically enhancing ESI(+) sensitivity[2]. Furthermore, we incorporate a collision energy (CE) ramp. Low CE validates the presence of the ester via neutral loss, while high CE validates the piperidine core by generating the characteristic m/z 84 iminium ion[4].

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dilute the hydroxypiperidine ester sample to 1 µg/mL in a solvent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min[2].

  • Ionization (ESI+): Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and nebulizer gas to 40 psi.

  • MS/MS Acquisition:

    • For Q-TOF: Perform a Data-Dependent Acquisition (DDA) scan. Set the MS1 range to m/z 100–1000. Trigger MS/MS on the top 3 most intense ions.

    • For QqQ: Perform a Product Ion Scan of the specific [M+H]+ precursor.

  • Collision Energy Ramping: Acquire MS/MS spectra at three discrete collision energies: 10 eV, 20 eV, and 40 eV using Nitrogen as the collision gas.

  • Internal Validation: Verify the spectrum by checking for the m/z 84 fragment at 40 eV. If absent, the core structure may not be a standard unsubstituted piperidine ring[5].

Workflow SamplePrep Sample Preparation (0.1% Formic Acid) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI(+) Protonation Chromatography->Ionization MassAnalysis MS/MS Analysis (CE Ramping) Ionization->MassAnalysis Data Data Interpretation (Core Validation) MassAnalysis->Data

Figure 2: Standardized LC-MS/MS workflow for the analysis of piperidine derivatives.

Section 4: Quantitative Data & Spectral Interpretation

To illustrate the expected output, Table 2 summarizes the characteristic fragment ions of a model compound, 3-O-acetylspectaline (a homologous piperidine alkaloid ester), analyzed via ESI-MS/MS[1].

Fragment Ion ( m/z )Relative AbundanceMechanistic OriginDiagnostic Utility
[M+H]+ (Precursor)100% (at 10 eV)Protonation of piperidine nitrogenConfirms intact molecular weight.
[M+H - 60]+ 85% (at 20 eV)Neutral loss of acetic acid ( CH3​COOH )Confirms the presence of an acetate ester group.
[M+H - 60 - 18]+ 40% (at 20 eV)Successive loss of acetic acid and waterIndicates the presence of an additional hydroxyl group.
84.08 60% (at 40 eV) α -cleavage forming tetrahydropyridiniumValidates the unsubstituted piperidine core.

By systematically applying these mechanistic principles and utilizing the appropriate MS platform, researchers can confidently elucidate the structures of complex hydroxypiperidine esters, accelerating downstream drug development and metabolomic workflows.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL

Sources

Validation

X-ray crystallography data for (2S,5S)-hydroxypipecolate hydrochloride salts

An In-Depth Technical Guide to the Crystallographic Analysis of (2S,5S)-Hydroxypipecolate Salts: A Practical and Predictive Approach For Researchers, Scientists, and Drug Development Professionals (2S,5S)-Hydroxypipecoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of (2S,5S)-Hydroxypipecolate Salts: A Practical and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

(2S,5S)-Hydroxypipecolic acid is a chiral building block of significant interest in medicinal chemistry, serving as a scaffold for novel therapeutics. The conversion of an active pharmaceutical ingredient (API) into a salt is a critical step in drug development, profoundly influencing its physicochemical properties such as solubility, stability, and bioavailability. Among the various salt forms, hydrochlorides are common due to their straightforward preparation and potential to enhance aqueous solubility.

This guide addresses the topic of X-ray crystallography data for (2S,5S)-hydroxypipecolate hydrochloride. A thorough review of public databases and scientific literature indicates that the specific single-crystal X-ray structure for this compound has not been reported. Therefore, this document serves a dual purpose: first, to provide a detailed, expert-level protocol for obtaining and analyzing this crucial data, and second, to offer a predictive comparison of the hydrochloride salt with other potential salt forms based on established principles of crystal engineering and salt selection.

Part 1: A Validating Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. Each step is designed to ensure the production of high-quality, single crystals suitable for diffraction experiments, which is often the primary bottleneck in structural elucidation.[1] The workflow described below is a self-validating system, where the quality of the outcome (a well-refined crystal structure) is directly dependent on the rigorous execution of each preceding step.

Salt Formation and Single Crystal Growth

The formation of a stable salt is governed by the relative acidity and basicity of the API and its counter-ion. The pKa difference (ΔpKa) is a key predictor of salt formation; a difference greater than 2-3 units strongly favors the formation of a stable ionic salt.[2] (2S,5S)-Hydroxypipecolic acid contains a secondary amine (a basic center) and a carboxylic acid (an acidic center), making it zwitterionic. The addition of a strong acid like hydrochloric acid (HCl) protonates the secondary amine, creating the hydrochloride salt.

The primary challenge is to grow a single crystal of sufficient size (ideally 0.1-0.3 mm) and quality (transparent, free of defects).[3][4] The choice of crystallization method is empirical and requires screening various conditions.

Experimental Protocol: Crystallization of (2S,5S)-Hydroxypipecolate Hydrochloride

  • Material Preparation: Ensure the (2S,5S)-hydroxypipecolate hydrochloride salt is of high purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading crystal quality.

  • Solvent Screening: Begin by testing the solubility of the salt in a range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble, as overly high solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether.[5]

  • Crystallization Setup (Select one or more methods):

    • Slow Evaporation: i. Prepare a near-saturated solution of the salt in a chosen solvent at room temperature. ii. Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[5] iii. Cover the vial with parafilm and puncture it with 1-2 small holes using a fine needle. iv. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Liquid-Liquid): i. Dissolve the salt in a small amount of a "good" solvent in which it is highly soluble (e.g., water). ii. Place this solution in a small, open inner vial. iii. Place the inner vial inside a larger, sealed outer vial (a "chamber") containing a larger volume of a miscible "anti-solvent" in which the salt is insoluble (e.g., isopropanol or acetonitrile). iv. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the salt's solubility and promoting slow crystal growth.[6]

    • Microbatch Under-Oil Crystallization: i. This high-throughput method is excellent for screening many conditions with minimal material.[7] ii. Using an automated liquid handler, dispense nanoliter-scale droplets of the aqueous salt solution into the wells of a microplate. iii. Cover these droplets with an inert oil (e.g., paraffin or silicone oil). The oil controls the rate of water evaporation, allowing for a slow increase in concentration that leads to crystallization.[1]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen (typically at 100 K) to prevent solvent loss and radiation damage during data collection.

X-ray Diffraction Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Mounting and Screening: The flash-cooled crystal is mounted on a goniometer head in the X-ray diffractometer. A few initial diffraction images are taken to assess crystal quality based on the sharpness and shape of the diffraction spots.[6]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The low temperature (100 K) is maintained throughout the experiment.[8]

  • Data Reduction and Structure Solution: The raw diffraction intensities are processed and corrected for experimental factors. The corrected data is then used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

For bulk sample analysis and to ensure the single crystal is representative, Powder X-ray Diffraction (PXRD) is used. PXRD is essential for polymorph screening and quality control.[9]

Diagram: Experimental Workflow for Crystal Structure Determination

G cluster_0 Crystal Growth cluster_1 X-ray Diffraction & Analysis A High-Purity (2S,5S)-Hydroxypipecolate HCl B Solvent Screening (Solubility Assessment) A->B M Bulk Sample (Powder) A->M C Crystallization Method Selection B->C D Slow Evaporation C->D Low Volatility E Vapor Diffusion C->E Solvent/Anti-Solvent Pair F Microbatch Under-Oil C->F High-Throughput G Single Crystal Formation D->G E->G F->G H Crystal Mounting & Cryo-Cooling (100 K) G->H I Single-Crystal XRD Data Collection H->I J Structure Solution (Phase Determination) I->J K Structure Refinement J->K L Final Crystal Structure (CIF File) K->L N Powder XRD (PXRD) Phase Identification L->N Compare patterns M->N

Caption: Predicted primary hydrogen bond interactions for the (2S,5S)-hydroxypipecolate cation.

Alternative Counter-ions: A Comparative Outlook

A salt screening study is a cornerstone of early-phase drug development, aiming to identify a salt form with the optimal balance of properties. [10]The choice of counter-ion can dramatically alter the crystal lattice, leading to different physical properties. [11]Below is a comparative guide to potential alternative salt forms for (2S,5S)-hydroxypipecolic acid.

Table 1: Comparative Analysis of Potential (2S,5S)-Hydroxypipecolate Salts

Counter-ionAcidAcid pKa (approx.)ΔpKa (approx.)¹Potential AdvantagesPotential Disadvantages
Chloride HCl-7.0> 10High probability of salt formation; often crystalline. [12]Can be hygroscopic; may have limited solubility modulation. [13]
Bromide HBr-9.0> 10Similar to HCl but may form an isostructural or different crystal lattice, offering a different polymorph landscape.Also potentially hygroscopic.
Mesylate Methanesulfonic acid-1.9~10Excellent salt former; often produces stable, non-hygroscopic crystalline salts with good solubility. [14]Higher molecular weight compared to HCl.
Sulfate H₂SO₄-3.0 (pKa1)> 10Divalent anion can link multiple API molecules, creating dense, stable networks.Can sometimes lead to lower solubility compared to halides.
L-Tartrate L-Tartaric acid2.9 (pKa1)~5-6Chiral counter-ion can aid in chiral resolution; multiple H-bond donors/acceptors can lead to robust crystal packing.ΔpKa is smaller; requires careful crystallization to ensure salt formation over co-crystal.
Citrate Citric acid3.1 (pKa1)~5Highly biocompatible (GRAS); multiple acidic groups offer diverse hydrogen bonding possibilities. [2]Can be prone to forming hydrates or amorphous solids.

¹ Based on an estimated pKa of the secondary amine in the (2S,5S)-hydroxypipecolic acid zwitterion of ~8-9.

Discussion of Alternatives:

  • Halides (Br⁻): Replacing chloride with bromide is a conservative strategy. The slightly larger ionic radius of bromide will alter the lattice dimensions and could potentially frustrate hygroscopicity or unlock a more stable polymorphic form.

  • Sulfonates (Mesylate): Methanesulfonate (mesylate) is often considered a "gold standard" counter-ion in salt selection. Its ability to form strong N-H⁺···⁻O₃S hydrogen bonds, coupled with the non-coordinating methyl group, frequently results in highly stable, crystalline salts with favorable manufacturing properties. [14]* Carboxylates (Tartrate, Citrate): These counter-ions offer a more complex hydrogen-bonding environment with multiple donor and acceptor sites. This can lead to very stable and intricate crystal structures. L-tartrate is particularly interesting as the use of a single enantiomer of the counter-ion can help stabilize the crystal lattice of a chiral API. However, the smaller ΔpKa means there is a risk of forming a co-crystal (where the proton is not transferred) instead of a salt, requiring experimental confirmation via techniques like FTIR or solid-state NMR. [10]

Conclusion

While the specific X-ray crystallography data for (2S,5S)-hydroxypipecolate hydrochloride remains to be publicly reported, this guide provides the comprehensive framework required to obtain it. The detailed experimental protocols for crystallization and X-ray analysis offer a validated pathway for researchers to determine the structure. Furthermore, the comparative analysis of the hypothetical hydrochloride structure with other potential salt forms underscores a critical principle in drug development: the counter-ion is not merely an inert spectator. It is a key determinant of the solid-state structure and, by extension, the physicochemical properties that are paramount to transforming a promising molecule into a viable therapeutic agent. The principles and methodologies outlined herein are intended to empower researchers to make informed, data-driven decisions in the salt screening and solid-form selection process.

References

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • AAPS. (n.d.). A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. [Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046–1053. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie, 67(1), 50–59. [Link]

  • Thakuria, R., & Nangia, A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 430(1-2), 1-8. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1731-1753. [Link]

  • Paszkowicz, W., & Łasocha, W. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 26-31. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 430(1-2), 1-8. [Link]

  • Tishmack, P. A., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(3), 1231-1243. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Bashir, S., & A. K. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Papa, A. J., & R. L. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(8), 1375–1376. [Link]

  • Protheragen. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. [Link]

  • ResearchGate. (2025). (PDF) The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-7. [Link]

  • Kaduk, J. A., et al. (2024). Crystal structure of ractopamine hydrochloride, C18H24NO3Cl. Powder Diffraction, 1-10. [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for hydroxy-amino ester functional groups

A Researcher's Guide to Interpreting IR Spectra of Hydroxy-Amino Esters Introduction: Decoding Molecular Architecture with Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensable analytical technique in mode...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Interpreting IR Spectra of Hydroxy-Amino Esters

Introduction: Decoding Molecular Architecture with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. By measuring the absorption of infrared radiation by a sample, we can identify the specific covalent bonds present in a molecule, thereby elucidating its functional group composition. This guide provides an in-depth comparison of the characteristic IR absorption peaks for molecules containing a combination of hydroxyl (-OH), amino (-NH), and ester (-COOR) functional groups. Such polyfunctional compounds are prevalent in pharmaceuticals, natural products, and advanced materials. Understanding the nuances of their IR spectra—particularly the overlapping signals and peak shifts caused by intramolecular interactions—is critical for accurate structural characterization.

This document moves beyond a simple recitation of peak tables. It delves into the causality behind spectral features, offering field-proven insights to help researchers interpret complex spectra with confidence. We will explore the standalone characteristics of each functional group and then dissect the more intricate spectral landscape that emerges when they coexist within the same molecule.

Section 1: The Fundamental Vibrations of Individual Functional Groups

Before interpreting a complex spectrum, one must first master the fundamentals. The energy at which a bond vibrates (and thus absorbs IR radiation) is determined by the bond's strength and the masses of the connected atoms—a principle analogous to a "ball and spring" model.[1]

The Hydroxyl (-OH) Group: A Tale of Two Peaks

The hydroxyl group is one of the most recognizable features in an IR spectrum. Its appearance is dominated by the O-H stretching vibration.

  • Hydrogen-Bonded -OH: In liquid or solid samples where molecules are in close proximity, hydrogen bonding occurs. This weakens the O-H bond, lowering its vibrational frequency and causing the absorption peak to become intensely broad. This characteristic "tongue-like" peak is typically observed in the 3200–3550 cm⁻¹ region.[2] The broadening is a result of the wide distribution of hydrogen bond strengths within the sample matrix.[1][3]

  • Free (Non-H-Bonded) -OH: In dilute solutions with a non-polar solvent or in the gas phase, individual, non-interacting -OH groups can be observed. These give rise to a sharp, weaker peak at a higher frequency, typically around 3600-3700 cm⁻¹ .[1][3][4]

The Amino (-NH) Group: Distinguishing Primary and Secondary Amines

The N-H stretching vibrations of amines also appear in the high-frequency region of the spectrum, often overlapping with -OH signals. However, they possess distinct characteristics.

  • Primary Amines (-NH₂): These groups exhibit two distinct peaks in the 3300–3500 cm⁻¹ range.[5] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the two N-H bonds.[6][7]

  • Secondary Amines (-NH): Having only one N-H bond, secondary amines show a single, weaker absorption peak in the 3310–3350 cm⁻¹ region.[6]

Generally, N-H peaks are sharper and less intense than the broad O-H absorptions.[6][8] Additionally, primary amines show a characteristic N-H bending (scissoring) vibration between 1580–1650 cm⁻¹ .[6]

The Ester (-COOR) Group: The "Rule of Three"

Esters present a highly characteristic set of peaks, often referred to as the "Rule of Three," due to three strong absorptions.[9]

  • Carbonyl (C=O) Stretch: The most prominent feature is the intense, sharp, "sword-like" C=O stretching peak.[1] For saturated aliphatic esters, this absorption is reliably found between 1735–1750 cm⁻¹ .[10][11] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretches: Esters possess two different C-O single bonds, which are not equivalent. This gives rise to two strong C-O stretching bands in the fingerprint region, typically around 1000–1300 cm⁻¹ .[9][12] The peak at the higher end of this range (e.g., ~1240 cm⁻¹) is often attributed to the asymmetric C-C-O stretch involving the carbonyl carbon.[9][13]

Section 2: The Combined Spectrum - A Guide to Interpretation

When a molecule contains hydroxyl, amino, and ester functionalities, its IR spectrum becomes a composite of the individual signals, modified by their electronic and spatial interactions. The primary challenge lies in deconvoluting overlapping peaks and understanding frequency shifts.

Overlap and Distinction in the 3200-3600 cm⁻¹ Region

The most complex region is where O-H and N-H stretching vibrations overlap. A broad, strong absorption centered around 3300 cm⁻¹ is indicative of an O-H group. If sharper, distinct peaks are superimposed on this broad envelope, it strongly suggests the presence of an N-H group as well.[1] For a primary amine, one would look for two sharper peaks on top of the broad -OH signal.[13]

The Profound Impact of Hydrogen Bonding

In a hydroxy-amino ester, intramolecular (within the same molecule) or intermolecular (between molecules) hydrogen bonding can occur between the -OH or -NH groups (the H-bond donors) and the ester's carbonyl oxygen or the amino nitrogen (the H-bond acceptors). This has two key consequences:

  • Shift of -OH/-NH Peaks: As discussed, hydrogen bonding weakens the O-H and N-H bonds, shifting their stretching frequencies to lower wavenumbers (a "red shift").[3][4]

  • Shift of the C=O Peak: When the ester's carbonyl oxygen acts as a hydrogen bond acceptor, it lengthens and weakens the C=O double bond. This causes the C=O stretching frequency to shift to a lower wavenumber, often by 15-25 cm⁻¹.[14] Instead of appearing at ~1740 cm⁻¹, it may be found closer to ~1720 cm⁻¹.

Comparative Analysis of IR Peaks

The following table summarizes the key IR absorptions and provides insights for interpreting the spectrum of a hydroxy-amino ester.

Functional GroupBondVibrationTypical Range (cm⁻¹)AppearanceNotes for Hydroxy-Amino Esters
Hydroxyl O-HStretch3200–3550Strong, Very BroadOften the dominant feature in this region. Its breadth can mask N-H signals.
Primary Amine N-HStretch3300–3500Medium, 2 sharp peaksLook for two distinct, sharper peaks superimposed on the broad O-H band.
Secondary Amine N-HStretch3310–3350Weak-Medium, 1 sharp peakA single sharp peak may be visible on the shoulder of the O-H band.
Amine N-HBend1580–1650MediumUseful confirmation for primary amines. Can overlap with C=C aromatic signals.
Ester C=OStretch1735–1750Strong, SharpKey Indicator. A shift to a lower frequency (~1715-1730 cm⁻¹) is strong evidence of hydrogen bonding with the -OH or -NH group.
Ester C-OStretch1000–1300Strong, Sharp (often 2)Confirms the ester group. Essential for distinguishing from a carboxylic acid.

Section 3: Experimental Protocol & Analysis Workflow

Trustworthy data begins with a robust experimental protocol. The following is a standard procedure for preparing a solid sample for Fourier Transform Infrared (FTIR) analysis using the potassium bromide (KBr) pellet method.

Acquiring a High-Quality FTIR Spectrum (KBr Pellet Method)
  • Drying: Ensure both the sample and high-purity KBr powder are completely dry to avoid a broad water peak (~3400 cm⁻¹) obscuring the -OH/-NH region.[4] Dry them in an oven at ~110°C for several hours and store in a desiccator.

  • Grinding: Add approximately 1-2 mg of the solid sample to ~100-200 mg of dry KBr powder in an agate mortar.

  • Mixing: Gently grind the mixture with the pestle until it is a fine, homogeneous powder. The goal is to disperse the sample evenly within the KBr matrix.

  • Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

  • Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and will scatter the IR beam, leading to a poor-quality spectrum.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Collect a background spectrum of the empty sample compartment first, which will be automatically subtracted from the sample spectrum.

Workflow for Spectral Interpretation

IR_Interpretation_Workflow cluster_main Spectral Analysis Workflow cluster_details_1 Details for Step 1 cluster_details_2 Details for Step 2 Start Acquire Spectrum Check_OH_NH Step 1: Examine 3600-3200 cm⁻¹ Region Start->Check_OH_NH Check_CO Step 2: Examine 1750-1650 cm⁻¹ Region Check_OH_NH->Check_CO Broad_Tongue Broad 'Tongue' Peak? Check_OH_NH->Broad_Tongue Check_Fingerprint Step 3: Examine Fingerprint Region (1300-1000 cm⁻¹) Check_CO->Check_Fingerprint Strong_Sword Strong, Sharp 'Sword' Peak? Check_CO->Strong_Sword Correlate Step 4: Correlate Findings Check_Fingerprint->Correlate Conclusion Propose Structure Correlate->Conclusion Broad_Tongue->Check_CO No Sharp_Peaks Sharp Peak(s) Superimposed? Broad_Tongue->Sharp_Peaks Yes: -OH Present Sharp_Peaks->Correlate Yes: -NH Present (1 or 2 peaks?) Sharp_Peaks->Correlate No Strong_Sword->Check_Fingerprint No Peak_Position Peak < 1735 cm⁻¹? Strong_Sword->Peak_Position Yes: Carbonyl Present Peak_Position->Correlate Yes: H-Bonding Likely Peak_Position->Correlate No: Standard Ester

Caption: A systematic workflow for the interpretation of an IR spectrum of a polyfunctional compound.

Conclusion

The identification of hydroxy-amino ester functional groups by IR spectroscopy is a nuanced process that requires a solid understanding of fundamental principles and intermolecular interactions. By systematically evaluating the high-frequency region for the characteristic broad O-H and sharper N-H stretches, confirming the powerful C=O absorption near 1700 cm⁻¹, and verifying the C-O stretches in the fingerprint region, researchers can confidently characterize these complex molecules. The key takeaway is to view the spectrum holistically, recognizing that features like peak broadening and frequency shifts are not anomalies, but rather valuable clues to the molecule's three-dimensional structure and chemical environment, particularly the pervasive influence of hydrogen bonding.

References

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: IR: amines Source: University of Calgary URL: [Link]

  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: Infrared Spectrum Characteristics and Quantification of OH Groups in Coal Source: ACS Omega (via PMC) URL: [Link]

  • Title: What characteristic peaks are observed in the amine IR spectrum, and what do they indicate about molecular structure? Source: Proprep URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Interpreting an infrared spectrum Source: Crunch Chemistry URL: [Link]

  • Title: Infrared Spectrum Characteristics and Quantification of OH Groups in Coal Source: ACS Omega URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Spectroscopy of Hydrocarbons Source: SlidePlayer URL: [Link]

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: IR Spectrum and Characteristic Absorption Bands Source: Organic Chemistry I - LibreTexts URL: [Link]

  • Title: The features of IR spectrum Source: SlideShare URL: [Link]

  • Title: Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

  • Title: Infrared (IR) Spectroscopy Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: interpreting infra-red spectra Source: Chemguide URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and disposal of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate (and its hydrochloride salt forms). As a Senior Application Scientist, I designed this...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate (and its hydrochloride salt forms).

As a Senior Application Scientist, I designed this protocol to move beyond basic safety data sheets. This guide bridges the gap between chemical properties and practical laboratory realities, ensuring your team maintains both scientific integrity and rigorous environmental compliance.

Operational Context & Chemical Causality

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a highly specialized chiral building block. In drug development, it is most prominently utilized as a core intermediate in the synthesis of diazabicyclooctane derivatives—potent novel β-lactamase inhibitors designed to combat antibiotic-resistant bacterial strains [1].

The Causality of Hazard: Because this compound features a piperidine ring system, it exhibits secondary amine characteristics (unless fully protonated as a hydrochloride salt). Piperidine derivatives are generally basic, potentially corrosive to mucosal membranes, and act as acute irritants [2]. Furthermore, the presence of the ester group makes it susceptible to hydrolysis under extreme pH, which can alter its solubility and toxicity profile in waste streams. Treating this compound with the same operational respect as highly reactive alkaloids is not just a regulatory requirement; it is a fundamental principle of laboratory risk mitigation.

Primary Waste Segregation & Containment Strategy

Effective disposal begins at the point of generation. Mixing (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate with incompatible waste streams (such as strong oxidizers or strong acids) can lead to exothermic reactions or the release of toxic vapors.

Table 1: Waste Stream Categorization & Logistics
Waste StreamTypical MatrixCompatible ContainmentEPA / RCRA Guidance
Solid Waste Unused powder, contaminated PPE (gloves), weighing paper.Double-bagged in 4-mil polyethylene, placed in a rigid HDPE drum.Non-RCRA regulated hazardous waste (Incineration required) [3].
Organic Liquid Waste Methanol, DCM, or EtOAc solutions from synthesis/extraction.High-Density Polyethylene (HDPE) or safety-coated glass carboys.D001 (if flammable solvents are used); Segregate by halogen content.
Aqueous Waste HPLC effluent, aqueous washings (pH 5-9).HDPE carboys. Do not mix with heavy metals.Treat as toxic aqueous waste; do not pour down the drain.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Reagent and Contaminated Consumables

Causality: Powders pose an inhalation risk. Vacuum dust generation must be strictly avoided during cleanup and disposal.

  • Preparation: Don appropriate PPE (nitrile gloves, flame-retardant lab coat, and chemical safety goggles). Conduct all transfers inside a certified Class II Biological Safety Cabinet or chemical fume hood.

  • Collection: Sweep up any spilled or residual solid using a static-free brush and a disposable anti-static weighing boat. Never use a standard vacuum cleaner.

  • Primary Containment: Transfer the solid waste and the weighing boat into a sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a designated, rigid "Toxic Solid Waste" container with a secure lid.

  • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Solid Waste: Contains (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate (Toxic/Irritant)."

Protocol B: Management of Liquid Solvent Waste

Causality: This compound is highly soluble in polar organic solvents (e.g., methanol, which is often used in its hydrochloride salt formation) [1]. Solvent waste must be segregated to prevent cross-reactivity and reduce disposal costs.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Use a grounded, closed-system funnel to transfer the liquid into the appropriate HDPE waste carboy.

  • Headspace Management: Never fill the waste carboy beyond 80% capacity. The piperidine derivative can undergo slow degradation, and solvent vapor expansion requires adequate headspace.

  • Storage: Store in a ventilated, flame-proof solvent cabinet until EHS (Environmental Health and Safety) pickup.

Protocol C: Empty Container Decontamination
  • Triple Rinsing: In a fume hood, triple-rinse the original chemical bottle with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all rinsate into the Non-Halogenated Organic Liquid Waste container.

  • Defacing: Once completely dry, deface or remove the original manufacturer label. The bottle can now be disposed of as standard glass/plastic waste according to your institution's specific EHS guidelines.

Spill Response & Operational Workflow

In the event of a breach, immediate containment is required to prevent environmental discharge. Do not use combustible materials (like standard paper towels) for large spills of piperidine derivatives [2]. Use inert absorbents such as vermiculite or diatomaceous earth.

WasteWorkflow Start Waste Generated: (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate Decision Physical State of Waste? Start->Decision SolidPath Solid Waste (Powder, PPE, Consumables) Decision->SolidPath Solid LiquidPath Liquid Waste (Reaction Solvents, HPLC Effluent) Decision->LiquidPath Liquid SolidAction Seal in Polyethylene Bag Place in Rigid HDPE Drum SolidPath->SolidAction LiquidAction Segregate: Halogenated vs. Non-Halogenated Carboys LiquidPath->LiquidAction Labeling Affix Hazardous Waste Label (Toxic / Irritant) SolidAction->Labeling LiquidAction->Labeling Disposal Licensed EHS Pickup (High-Temperature Incineration) Labeling->Disposal

Workflow for the segregation, containment, and disposal of piperidine derivative waste.

References

  • United States Patent US10556905B2.Processes for preparing a diazabicyclooctane compound. (Details the use of (2S,5S)-methyl 5-hydroxypiperidine-2-carboxylate in β-lactamase inhibitor synthesis). Google Patents.
  • United States Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Guidelines. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
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